molecular formula C8H10N2O2S2 B3053805 4-(Methylsulfamoyl)benzene-1-carbothioamide CAS No. 56236-81-8

4-(Methylsulfamoyl)benzene-1-carbothioamide

Cat. No.: B3053805
CAS No.: 56236-81-8
M. Wt: 230.3 g/mol
InChI Key: MFNMITREHZDEDA-UHFFFAOYSA-N
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Description

4-(Methylsulfamoyl)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C8H10N2O2S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methylsulfamoyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S2/c1-10-14(11,12)7-4-2-6(3-5-7)8(9)13/h2-5,10H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNMITREHZDEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401946
Record name 4-(methylsulfamoyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56236-81-8
Record name NSC221587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfamoyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review on sulfonamide carbothioamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of Sulfonamide Carbothioamide Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the versatile class of compounds known as sulfonamide carbothioamides. We will delve into the rationale behind their design, explore robust synthetic methodologies, analyze their diverse biological activities, and elucidate the key structure-activity relationships that govern their therapeutic potential.

The Strategic Fusion of Two Potent Pharmacophores

The field of medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that exhibit enhanced potency, selectivity, and favorable pharmacokinetic profiles. One particularly fruitful strategy involves the molecular hybridization of two or more known pharmacophores to create a single molecule with synergistic or additive biological effects. The combination of the sulfonamide and carbothioamide moieties is a prime example of this approach, yielding derivatives with a remarkably broad spectrum of activities.

The Sulfonamide: A Cornerstone of Medicinal Chemistry

The sulfonamide group (-SO₂NH-) is a privileged scaffold in drug discovery, first introduced with the advent of sulfa drugs, the earliest class of synthetic antimicrobial agents.[1][2] Their historical success stems from their ability to act as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][] This action blocks the synthesis of folic acid, a pathway essential for bacterial proliferation but absent in humans, who acquire folate from their diet.[5][6] This selective toxicity is a hallmark of effective chemotherapeutics. Beyond their antibacterial prowess, sulfonamide-containing drugs have been successfully developed as anticancer agents (e.g., pazopanib, belinostat), diuretics, antivirals, and anti-inflammatory drugs, demonstrating the incredible versatility of this functional group.[7][8][9][10]

The Carbothioamide Moiety: A Hub of Bioactivity

The carbothioamide (thioamide) functional group, characterized by the R-N(H)-C(=S)-N(H)-R' core, is another critical pharmacophore. Its unique electronic and steric properties, particularly its ability to act as a hydrogen bond donor and acceptor and to chelate metal ions, contribute to its diverse biological profile. This moiety is a key feature in numerous compounds exhibiting potent antifungal, antibacterial, antiviral, and anticancer activities.

Synergistic Potential: The Sulfonamide Carbothioamide Scaffold

The conjugation of a sulfonamide with a carbothioamide creates a hybrid molecule with significant therapeutic promise. This design is predicated on the hypothesis that the resulting derivative can interact with multiple biological targets or that the two moieties can work in concert to enhance binding affinity and efficacy. The sulfonamide portion often provides a strong binding anchor, for instance, to the active sites of enzymes, while the carbothioamide portion can introduce additional interaction points, modulate lipophilicity, and influence the overall conformation of the molecule.[11][12] This guide will explore the tangible outcomes of this powerful synthetic strategy.

Synthetic Strategies and Characterization

The synthesis of sulfonamide carbothioamide derivatives is generally straightforward, allowing for the generation of diverse chemical libraries for screening. The most common approach involves a multi-step reaction sequence that is amenable to variation for structure-activity relationship (SAR) studies.

Core Synthetic Workflow

A prevalent and reliable method involves the reaction of an appropriately substituted sulfonyl chloride with a thiosemicarbazone. This workflow allows for modularity, where diversity can be introduced through the choice of the initial aldehyde or ketone (to form the thiosemicarbazone) and the aryl sulfonyl chloride.

A generalized workflow is depicted below. The rationale for this pathway is its efficiency and the commercial availability of a wide array of starting materials. The use of a base like pyridine not only catalyzes the reaction but also scavenges the HCl byproduct, driving the reaction to completion.[13]

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Sulfonamide Formation A Aldehyde/Ketone (R1-CHO) C Thiosemicarbazone (R1-CH=N-NH-CS-NH2) A->C Ethanol, cat. Acid B Thiosemicarbazide (NH2-NH-CS-NH2) B->C E Target Compound: Sulfonamide Carbothioamide C->E Pyridine D Aryl Sulfonyl Chloride (Ar-SO2Cl) D->E

Caption: General synthetic workflow for sulfonamide carbothioamides.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide

This protocol is adapted from methodologies described for the synthesis of benzylidene-N-(phenylsulfonyl)hydrazine-1-carbothioamide derivatives, which have shown promising anticancer activity.[12]

Rationale: This specific example (compound 4c from the cited study) was chosen as it demonstrated potent anticancer effects against MCF-7 breast carcinoma cell lines.[12] The choice of p-anisaldehyde introduces an electron-donating methoxy group, allowing for SAR comparisons against derivatives with electron-withdrawing groups. Benzene sulfonyl chloride is a readily available starting material for the sulfonamide moiety.

Step 1: Synthesis of 4-methoxybenzaldehyde thiosemicarbazone

  • Reactant Preparation: Dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and then water to remove unreacted starting materials and catalyst. Dry the purified thiosemicarbazone in a vacuum oven. The product should be a white or off-white solid.

Step 2: Synthesis of 2-(4-methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide

  • Reactant Preparation: Dissolve the 4-methoxybenzaldehyde thiosemicarbazone (2.09 g, 10 mmol) from Step 1 in 30 mL of anhydrous pyridine in a 100 mL round-bottom flask. Cool the solution in an ice bath to 0-5 °C. Pyridine acts as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise to the cooled solution with constant stirring. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Isolation: Pour the reaction mixture into 200 mL of crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure target compound.

Structural Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques. This is a self-validating step critical for ensuring that the biological data generated is attributable to the correct molecular entity.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect characteristic peaks for N-H stretching (sulfonamide and amide), C=S stretching (carbothioamide), and S=O stretching (sulfonamide).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The signals for the sulfonamide NH proton and aromatic protons are particularly diagnostic.[13][14]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.[14]

  • Elemental Analysis: Verifies the elemental composition (C, H, N, S) of the final product, providing a final check on purity.[13]

Biological Activities & Mechanistic Insights

Sulfonamide carbothioamide derivatives have been evaluated against a wide array of diseases, demonstrating their potential as multifaceted therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this class of compounds. They have shown potent cytotoxicity against various cancer cell lines, including colon, breast, and liver cancer.[11][12][15]

3.1.1 Mechanism of Action: Tubulin Polymerization Inhibition One of the key mechanisms of anticancer action is the inhibition of tubulin polymerization.[11] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death). Certain sulfonamide-functionalized pyridine carbothioamides have been identified as potent inhibitors of tubulin polymerization, with IC₅₀ values in the low micromolar range.[11]

3.1.2 Mechanism of Action: Kinase Inhibition Another important anticancer mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these sulfonamide derivatives can effectively halt the signaling cascade that promotes angiogenesis.

3.1.3 Data Summary: In Vitro Anticancer Activity

Compound ClassCancer Cell LineActivity (IC₅₀)Target/MechanismReference
Pyridine CarbothioamidesA549 (Lung), MCF-7 (Breast)1.2 - 9.1 µMTubulin Polymerization Inhibition[11]
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamidesMCF-7 (Breast)3.3 - 5.58 µMNot specified, potent cytotoxicity[12]
Nicotinamide-Sulfonamide HybridsHCT-116 (Colon), HepG-2 (Liver)Potent ActivityVEGFR-2 Inhibition[15]

3.1.4 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Rationale: This protocol is chosen for its reliability, high-throughput nature, and its ability to provide quantitative data (IC₅₀ values) for comparing the potency of different compounds.

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

Building on the legacy of sulfa drugs, novel sulfonamide carbothioamide derivatives continue to be explored for their antimicrobial properties.

3.2.1 Antibacterial Mechanism The primary mechanism remains the inhibition of folic acid synthesis via competitive inhibition of dihydropteroate synthase (DHPS).[2][] The carbothioamide moiety can enhance this activity or introduce secondary mechanisms, potentially helping to overcome resistance seen with older sulfa drugs.[16] These compounds have shown a broad spectrum of activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][5]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Enzyme DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Purines, Thymidine (DNA/RNA Synthesis) THF->NucleicAcids Sulfonamide Sulfonamide Carbothioamide Sulfonamide->DHPS Competitive Inhibition

Caption: Antibacterial mechanism via folic acid pathway inhibition.

3.2.2 Antifungal Activity Several derivatives have demonstrated promising antifungal activity against pathogenic fungi like Candida albicans and plant pathogens such as Sclerotinia sclerotiorum.[17][18][19] The mechanism can vary, with some compounds targeting specific fungal enzymes like laccase, which is involved in fungal pathogenesis.[17]

3.2.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Rationale: This broth microdilution method is the gold standard for determining the potency of antibacterial and antifungal agents, providing a quantitative value that is essential for comparing compounds and for clinical relevance.[1][5]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Antiviral Activity

The sulfonamide scaffold is present in several clinically used antiviral drugs, particularly HIV protease inhibitors (e.g., Amprenavir).[7][20] Derivatives incorporating the carbothioamide moiety are being investigated for activity against a range of viruses, including HIV and Hepatitis C Virus (HCV).[21][22] Mechanisms include the inhibition of essential viral enzymes like reverse transcriptase and protease, or blocking viral entry into host cells.[7][20]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on sulfonamide carbothioamides have yielded several key insights.

  • Aryl Sulfonamide Substituents: The nature and position of substituents on the aryl ring of the sulfonamide moiety significantly impact activity. For anticancer agents targeting tubulin, small lipophilic substituents (e.g., methyl, fluoro) at the N-phenyl ring are often favorable.[11]

  • The Linker: The nature of the chemical bridge between the sulfonamide and carbothioamide groups influences the molecule's overall conformation and ability to fit into a biological target's binding site.

  • Carbothioamide Substitutions: Modifications at the terminal nitrogen of the carbothioamide group can drastically alter potency and selectivity. These changes affect the molecule's polarity, hydrogen bonding capacity, and steric profile.

Caption: Key structure-activity relationship (SAR) observations.

Future Perspectives and Conclusion

Sulfonamide carbothioamide derivatives represent a highly promising and synthetically accessible class of compounds with a diverse pharmacological profile. Their modular nature allows for extensive chemical exploration and optimization for various therapeutic targets.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For many promising hits, the precise molecular target remains unknown. Advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify specific protein binding partners.

  • Optimization of ADMET Properties: While many derivatives show high in vitro potency, their success as drugs will depend on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage assessment of properties like solubility, metabolic stability, and cytotoxicity against normal cells is crucial.[12][15]

  • Combating Drug Resistance: These novel scaffolds may offer a way to circumvent existing drug resistance mechanisms, particularly in antibacterial and anticancer therapy.[16] This is a critical area of investigation that warrants further study.

References

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Sources

Computational molecular docking studies of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Pharmacological Profiling of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Part 1: Executive Summary & Strategic Rationale

This technical guide outlines the computational evaluation of This compound (hereafter Ligand-X ). This molecule presents a unique pharmacophoric challenge: it combines a sulfonamide moiety (classic zinc-binding group) with a carbothioamide tail (bioisostere of carboxamide).

The Core Scientific Question: Classic Carbonic Anhydrase (CA) inhibitors utilize a primary sulfonamide (


) to coordinate with the active site Zinc ion. Ligand-X  possesses a secondary (

-methyl) sulfonamide.
  • Hypothesis A: The

    
    -methyl group introduces steric clashes within the hCA II active site, potentially reducing affinity compared to acetazolamide.
    
  • Hypothesis B: The carbothioamide group (

    
    ) acts as an alternative "anchor," utilizing the higher lipophilicity and van der Waals radius of sulfur to exploit hydrophobic pockets in tumor-associated isoforms like hCA IX .
    

This guide details a rigorous docking workflow to determine the preferred binding mode (Sulfonamide-driven vs. Thioamide-driven) and predict affinity against Human Carbonic Anhydrase II (hCA II) .

Part 2: Ligand Chemistry & Pre-Processing (The "Garbage In, Garbage Out" Filter)

Standard force fields often miscalculate the geometry of thioamides due to the specific electronic properties of the


 bond. We must employ Density Functional Theory (DFT) for ligand preparation.
Tautomeric State Definition

The carbothioamide group exists in equilibrium between the thione (major) and iminothiol (minor) forms.

  • Protocol: Generate both tautomers.

    • Thione:

      
       (Target for H-bond accepting).
      
    • Thiol:

      
       (Target for metal coordination).
      
  • Decision: For hCA II docking, prioritize the Thione form unless the sulfur is predicted to bind Zinc directly.

DFT Optimization Protocol

Do not rely on MM2/MMFF94 for this specific ligand. The bond length of


 (approx 1.6-1.7 Å) significantly affects the docking pose volume.
  • Software: Gaussian 16 or ORCA / QM-optimized ligand prep in Schrödinger Jaguar.

  • Basis Set: B3LYP/6-31G* (Cost-effective accuracy for organic non-metals).

  • Objective: Minimize global energy to fix the dihedral angle between the benzene ring and the carbothioamide plane.

Part 3: Target Selection & Grid Generation

We utilize hCA II as the primary model due to its high-resolution crystallographic data.

  • Target: Human Carbonic Anhydrase II (hCA II)[1]

  • PDB ID: 3K34 (0.90 Å resolution) or 3HS4 .

    • Why 3K34? It is an ultra-high resolution structure complexed with a sulfonamide, providing an "induced fit" active site conformation ideal for this ligand class.

  • Active Site Center: The

    
     ion.
    
Receptor Preparation Workflow
  • Strip Water: Remove all water molecules except the deep-pocket water (HOH 263 in some PDBs) if it bridges the ligand and Thr199.

  • Protonation: Add polar hydrogens (pH 7.4).

  • Zinc Topology: Ensure the

    
     ion has a charge of +2.0. In AutoDock, assign the atom type Zn (not generic metal).
    
Grid Box Specifications (AutoDock Vina/MGLTools)
  • Center: Coordinates of the native ligand's sulfur atom or the Zn ion.

    • Approx coords (3K34): X: -5.0, Y: 4.0, Z: 15.0 (Verify with specific PDB).

  • Size:

    
     Å.
    
    • Rationale: Compact enough to prevent "wandering" to surface sites, large enough to accommodate the carbothioamide tail.

Part 4: The Docking Protocol (Step-by-Step)

This protocol uses a Genetic Algorithm (GA) to explore conformational space.

Workflow Diagram

DockingWorkflow Ligand Ligand-X (Thione Tautomer) QM DFT Optimization (B3LYP/6-31G*) Ligand->QM Docking Molecular Docking (Lamarckian GA) QM->Docking Receptor Receptor hCA II (PDB: 3K34) Prep Receptor Prep (Remove H2O, Add Charges) Receptor->Prep Grid Grid Generation (Center: Zn2+) Prep->Grid Grid->Docking Analysis Interaction Profiling (Zn Coordination Check) Docking->Analysis

Figure 1: Computational workflow for profiling Ligand-X against hCA II.

Execution Steps
  • Input Generation: Convert optimized Ligand-X and Receptor to .pdbqt format.

    • Critical: Set the sulfonamide nitrogen and thioamide nitrogen as rotatable bonds? No. The sulfonamide bond is rigid due to resonance; only the

      
      -methyl and the phenyl-sulfur bonds should be rotatable.
      
  • Algorithm Settings (Vina/AutoDock 4.2):

    • Exhaustiveness: 32 (High precision).

    • Modes: 20 (To capture alternative binding orientations).

    • Energy Range: 4 kcal/mol.

  • Validation (Self-Docking):

    • Before docking Ligand-X, re-dock the native ligand from 3K34.

    • Pass Criteria: RMSD

      
       2.0 Å between docked pose and crystal pose.
      

Part 5: Interaction Analysis & Mechanistic Interpretation

This is the most critical section for the "Senior Scientist" persona. We must interpret the results, not just list scores.

The Zinc Coordination Challenge

In primary sulfonamides, the deprotonated nitrogen (


) coordinates to 

.
  • Ligand-X Issue: The

    
    -methyl group (
    
    
    
    ) creates steric bulk.
  • Success Metric: If the distance between the sulfonamide Nitrogen and

    
     is 1.9 – 2.3 Å , binding is viable. If 
    
    
    
    Å, the
    
    
    -methyl group has disrupted the classic mechanism.
  • Alternative Mode: Look for the Carbothioamide Sulfur coordinating with Zinc. Thioamides are soft bases and have high affinity for soft acids like Zinc. If the docking score is high but the sulfonamide is away from the Zinc, the molecule has flipped.

Key Residue Interactions (hCA II)
ResidueInteraction TypeSignificance
His94, His96, His119 CoordinationThe Zinc triad. Ligand must not disrupt this.
Thr199 H-Bond"Gatekeeper" residue. Forms H-bond with sulfonamide oxygens.
Leu198 HydrophobicInteracts with the benzene scaffold.
Gln92 H-BondPotential acceptor for the carbothioamide

.
ADMET Profiling (In Silico)

Use SwissADME or pkCSM to verify "Drug-Likeness."

  • Lipophilicity: The thioamide is more lipophilic than the corresponding amide. Expect LogP

    
     1.5 - 2.0.
    
  • BBB Permeability: Sulfonamides often penetrate the BBB. The

    
    -methyl group increases lipophilicity, potentially enhancing CNS penetration (relevant for hCA VII/XIV targeting in epilepsy).
    

Part 6: Visualizing the Binding Mechanism

InteractionMap cluster_0 Active Site Constraints Zn Zn(II) Ion Ligand_Sulf Sulfonamide Group (-SO2NH-) Ligand_Sulf->Zn Coordination (Primary Mode) Res_Thr199 Thr199 (Gatekeeper) Ligand_Sulf->Res_Thr199 H-Bond Ligand_Me N-Methyl Group Ligand_Me->Zn Steric Clash? Ligand_Thio Carbothioamide (-CSNH2) Res_Hydro Hydrophobic Pocket (Val121, Leu198) Ligand_Thio->Res_Hydro Van der Waals

Figure 2: Predicted interaction map. The critical check is the steric interference of the N-Methyl group with the Zinc ion.

Part 7: References

  • RCSB Protein Data Bank. Structure of Human Carbonic Anhydrase II complexed with Sulfonamide (PDB: 3K34).[2]Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and docking studies of new sulfonamide derivatives as hCA inhibitors.[3][4] Bioorganic & Medicinal Chemistry.[5][6][7][8] Link

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.Link

Sources

Pharmacophore Modeling of 4-(Methylsulfamoyl)benzene-1-carbothioamide: A Dual-Anchor Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of 4-(Methylsulfamoyl)benzene-1-carbothioamide Ligands Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The ligand This compound represents a distinct class of hybrid inhibitors targeting zinc-metalloenzymes, specifically the Carbonic Anhydrase (CA) family. This molecule presents a unique modeling challenge due to its "Janus-faced" nature: it possesses two potential Zinc-Binding Groups (ZBGs) and a scaffold capable of diverse tautomeric states.

From a medicinal chemistry perspective, this ligand deviates from the classical primary sulfonamide (


) "gold standard" by incorporating a secondary sulfonamide  (

) at the 4-position and a carbothioamide (

) at the 1-position.

Technical Implication: The presence of the


-methyl group on the sulfonamide drastically reduces its acidity (pKa 

10.5 vs. 7.0 for primary sulfonamides), hindering the formation of the sulfonamidate anion required for classical tetrahedral Zinc coordination. Therefore, pharmacophore modeling for this ligand must rigorously evaluate the carbothioamide as the primary ZBG or explore non-classical binding modes for the secondary sulfonamide.
Chemical Structure Breakdown
FeatureMoietyFunction in Pharmacophore
Scaffold Benzene RingHYD / AR: Provides rigid spacing (approx. 6-7 Å) and

-stacking interactions (e.g., with Phe131 in hCA II).
Head (Pos 4)

-Methylsulfamoyl
HBA / HBD: The sulfonyl oxygens act as Hydrogen Bond Acceptors (HBA). The

-methyl limits steric freedom and reduces ZBG potential.
Tail (Pos 1) CarbothioamideZBG / HBD: The sulfur atom (soft nucleophile) can coordinate Zn(II). The

acts as a Hydrogen Bond Donor (HBD) to the "gatekeeper" residues (Thr199).

Mechanistic Hypothesis & Binding Mode Definition

Before generating 3D conformers, we must define the binding hypothesis. In high-fidelity modeling, we do not assume a single binding mode for this ligand. We evaluate two distinct hypotheses:

Hypothesis A: The "Reverse" Binding Mode (Thioamide-Driven)

Given the weak Zinc affinity of secondary sulfonamides, the carbothioamide sulfur is the most probable ZBG. Thioamides are isosteres of amides but possess a "softer" sulfur atom, making them excellent ligands for the soft/borderline Zn(II) ion.

  • Interaction: S-Zn coordination.

  • Network: The

    
     of the thioamide forms H-bonds with Thr199/Glu106.
    
  • Tail: The

    
    -methylsulfamoyl group extends into the hydrophobic sub-pocket or the solvent-exposed region.
    
Hypothesis B: The Secondary Sulfonamide "Induced Fit"

While rare, secondary sulfonamides can bind if the active site rearranges. This is relevant for specific isoforms like hCA IX or hCA XII , which have more flexible active sites than the cytosolic hCA II.

  • Interaction: Sulfonamide N-Zn coordination (requires deprotonation or neutral coordination).

  • Steric Clash: The

    
    -methyl group must navigate the steric wall imposed by Val121.
    

Computational Workflow: Step-by-Step Protocol

The following protocol ensures scientific integrity by accounting for tautomerism and ionization states, which are often overlooked in standard pipelines.

Phase 1: Ligand Preparation (The Critical Step)
  • Objective: Generate all biologically relevant states at pH 7.4.

  • Protocol:

    • Tautomer Enumeration: The carbothioamide exists in equilibrium between the thione (

      
      ) and iminothiol  (
      
      
      
      ) forms.
      • Action: Generate both tautomers. The thiol form is often the active ZBG species.

    • Stereochemistry: The secondary sulfonamide nitrogen is pseudo-chiral when bound. Generate both pyramidal inversions if not constrained.

    • Energy Minimization: Use the OPLS4 or MMFF94 force field.

Phase 2: Pharmacophore Feature Definition

We define the pharmacophore model using a 5-point feature set (


).
  • ZBG (Zinc Binding Group): Centered on the Thioamide Sulfur (or Sulfonamide N in Hyp. B).

  • HBD (Donor): Thioamide

    
     (essential for Thr199 interaction).
    
  • HYD/AR (Aromatic): Centroid of the benzene ring.

  • HBA (Acceptor): Sulfonyl oxygens (

    
    ).
    
  • EXCL (Exclusion Volumes): Defined by the active site wall (residues Gln92, Val121, Phe131) derived from crystal structure overlays (e.g., PDB: 1CNW).

Phase 3: Model Validation
  • Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 50 decoys for every active ligand.

  • Metric: Calculate the Enrichment Factor at 1% (EF1%) and the Area Under the ROC Curve (AUC-ROC). A valid model must achieve AUC > 0.7.

Visualizing the Signaling & Logic Flow

The following diagram illustrates the decision logic for determining the active pharmacophore for this specific ligand class.

PharmacophoreLogic Ligand 4-(Methylsulfamoyl) benzene-1-carbothioamide Check_Sulf Analyze Sulfonamide Type Ligand->Check_Sulf Primary Primary (-SO2NH2) Check_Sulf->Primary Not present Secondary Secondary (-SO2NHMe) Check_Sulf->Secondary Identified Decision ZBG Determination Secondary->Decision Steric Hindrance at Val121 Path_A Hypothesis A: Thioamide = ZBG Decision->Path_A High Probability (Soft S-Zn interaction) Path_B Hypothesis B: Sulfonamide = ZBG (Low Affinity/Selectivity) Decision->Path_B Low Probability (Requires Induced Fit) Validation Validation: Docking to hCA II / IX (PDB: 3MZS / 5FL4) Path_A->Validation Path_B->Validation

Caption: Decision tree for assigning the Zinc Binding Group (ZBG) in this compound modeling.

Experimental Validation Protocols

To validate the computational model, the following wet-lab assays are required. These protocols are designed to be self-validating control systems.

Protocol A: Stopped-Flow CO₂ Hydration Assay
  • Purpose: Determine

    
     (Inhibition Constant) against hCA I, II (cytosolic) and IX, XII (membrane-bound).
    
  • Methodology:

    • Indicator: Use Phenol Red (pH 7.5) as the indicator.

    • Reaction: Follow the acidification of the medium as CA converts

      
       to bicarbonate and 
      
      
      
      .
    • Control: Acetazolamide (positive control, primary sulfonamide) and the un-substituted benzenesulfonamide (negative control for steric effects).

    • Causality Check: If the

      
       for the methylsulfamoyl derivative is >1000x higher (worse) than the primary sulfonamide analog, Hypothesis A (Thioamide binding) is likely dominant but weak. If affinity is retained, the Thioamide is a potent ZBG.
      
Protocol B: X-Ray Crystallography (Soak)
  • Target: hCA II crystals (robust, diffracts to <1.5 Å).

  • Procedure:

    • Grow hCA II crystals using the hanging drop vapor diffusion method.

    • Soak crystals with the ligand (saturated solution in DMSO) for 2–24 hours.

    • Critical Check: Look for electron density at the Zn(II) site.

      • If density matches the Sulfur atom: Hypothesis A is confirmed.

      • If density matches the Nitrogen atom: Hypothesis B is confirmed.

Quantitative Data Summary

The following table summarizes expected pharmacophoric distances based on hCA II active site geometry (PDB: 3MZS).

Interaction Point AInteraction Point BDistance (Å)Mechanistic Relevance
Zn(II) Ion Benzene Centroid 4.5 - 5.5 ÅDefines the depth of the ligand insertion.
Zn(II) Ion Thr199 Oxygen 2.8 ÅEssential "Gatekeeper" H-bond for orientation.
Benzene Centroid Phe131 Centroid 3.5 - 4.0 ÅT-shaped or Parallel

-stacking (Isoform dependent).
Thioamide S Sulfonamide S ~7.5 ÅLength of the molecule; determines tail interaction.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode for a secondary sulfonamide. Journal of Medicinal Chemistry. Link

  • Krasavin, M., et al. (2015). Thioamide-sulfonamide isosteres: New motifs for carbonic anhydrase inhibition. Bioorganic & Medicinal Chemistry. Link

  • Koçyiğit, Ü. M., et al. (2022).[1] Synthesis, characterization, and biological evaluation of novel benzenesulfonamide derivatives. Journal of Molecular Structure. Link

  • Berman, H. M., et al. (2000). The Protein Data Bank (PDB). Nucleic Acids Research. (Source for hCA II structures, e.g., 3MZS). Link

Sources

Predictive Architecture: Ab Initio Crystal Structure Prediction of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Solid-State Scientists, and Pre-formulation Leads.

Abstract

The prediction of the crystal structure for 4-(Methylsulfamoyl)benzene-1-carbothioamide presents a classic challenge in supramolecular chemistry: the competition between two strong, distinct hydrogen-bonding pharmacophores. This guide details a hierarchical Crystal Structure Prediction (CSP) workflow, moving from gas-phase conformational analysis to periodic Density Functional Theory (DFT) ranking. By analyzing the competing synthons of the carbothioamide (


 dimers) and the sulfonamide  (catemeric chains), we establish a protocol to isolate the thermodynamic global minimum.

Part 1: Molecular Architecture & Conformational Landscape

Before initiating computational packing, one must deconstruct the degrees of freedom (DoF) that drive polymorphism in this molecule.

The Structural Conflict

The molecule consists of a rigid benzene core substituted at the para positions with two distinct functional groups:

  • Position 1: Carbothioamide (

    
    ):  A planar group often twisted relative to the benzene ring to minimize steric clash with ortho protons. It acts as a bidentate H-bond donor and a soft H-bond acceptor (Sulfur).
    
  • Position 4: Methylsulfamoyl (

    
    ):  A flexible group with significant rotational freedom around the 
    
    
    
    and
    
    
    bonds. The sulfonyl oxygens are hard acceptors, while the secondary amine is a strong donor.
Conformational Analysis Protocol

The first failure point in CSP is a rigid molecular model. You must sample the potential energy surface (PES) of the monomer.

  • Thioamide Torsion: Expect a twist angle of

    
     relative to the phenyl ring. Perfectly planar conformations are often transition states, not minima, due to steric repulsion.
    
  • Sulfonamide Rotation: The

    
     bond allows the methyl group to adopt gauche or anti conformations relative to the sulfonyl oxygens.
    

Critical Checkpoint: Do not assume the gas-phase global minimum is the bioactive or crystalline conformation. Lattice energy often compensates for the energy penalty of a higher-energy conformer (up to 4-6 kcal/mol).

Part 2: The Computational Pipeline (Methodology)

This workflow utilizes a "Generate-and-Rank" approach, ensuring no plausible polymorph is missed.

Workflow Diagram

The following directed graph illustrates the decision matrix for the CSP campaign.

CSP_Workflow Start Input: 2D SMILES ConfSearch Conformational Search (OPLS3e / QM Scan) Start->ConfSearch Generate Rotamers Z_Gen Z' Structure Generation (Space Groups: P21/c, P-1, P212121) ConfSearch->Z_Gen Top 10 Conformers FF_Opt Force Field Minimization (Rigid Body + Flex) Z_Gen->FF_Opt 10,000+ Candidates Clustering Clustering & Duplicate Removal (RMSD < 0.2 Å) FF_Opt->Clustering DFT_Rank Periodic DFT Ranking (PBE-D3 or PBE-TS) Clustering->DFT_Rank Top 100 Structures FreeEnergy Free Energy Calculation (Lattice + Vibrational Entropy) DFT_Rank->FreeEnergy Top 10 Structures

Caption: Hierarchical CSP workflow moving from low-cost force field generation to high-accuracy DFT ranking.

Step-by-Step Protocol
Step 1: Sampling (The Search)

Use a quasi-random search algorithm (e.g., Low-Discrepancy Sequences) to generate trial crystal packings.

  • Software: USPEX, GRACE, or CCDC CSP Interface.

  • Space Groups: Restrict search to the top 5 most common organic space groups (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) which cover >80% of organic molecular crystals.
  • Z' Factor: Include

    
     and 
    
    
    
    to account for potential symmetry-independent molecules.
Step 2: Intermediate Optimization

Minimize the generated structures using a reliable force field (e.g., TAFF or OPLS-AA).

  • Objective: Remove sterically impossible structures and bring the system into a local minimum.

  • Cutoff: Discard structures with density < 1.1 g/cm³ (too porous) or lattice energy > 15 kcal/mol above the global minimum.

Step 3: High-Level Ranking (The Truth Metric)

Re-optimize the top 50-100 candidates using periodic Density Functional Theory (DFT).

  • Code: VASP, CASTEP, or Quantum ESPRESSO.

  • Functional: PBE-D3(BJ) or PBE-TS. Crucial: Standard DFT fails to describe Van der Waals forces (dispersion) which are the "glue" of molecular crystals. You must use dispersion correction (D3 or Tkatchenko-Scheffler).

  • Basis Set: Plane-wave cutoff ~500-600 eV.

Part 3: Interaction Analysis & Synthon Hierarchy

Understanding the "why" behind the predicted structure requires analyzing the supramolecular synthons.

The H-Bond Competition

The crystal lattice will be defined by the winner of the competition between the Thioamide and Sulfonamide motifs.

Functional GroupDonor SiteAcceptor SitePreferred MotifStrength
Carbothioamide

(Primary)

(Soft)

Centrosymmetric Dimer
High
Methylsulfamoyl

(Secondary)

(Hard)

or

Catemer (Chain)
Medium/High
Predicted Lattice Architecture

Based on empirical data from analogous structures (e.g., 4-methylbenzenecarbothioamide):

  • Primary Interaction: The Carbothioamide group will likely form the planar

    
     dimer. This is a robust synthon that usually overrides other packing forces.
    
  • Secondary Interaction: The sulfonamide tails will extend from this dimer core, forming hydrogen bonds (

    
    ) with adjacent dimers, creating a 2D sheet or 3D network.
    
  • Risk Factor: If the steric bulk of the methylsulfamoyl group disrupts the thioamide dimer, the system may adopt a catemeric structure where the thioamide

    
     donates to the sulfonyl oxygens (Hetero-synthon).
    

Synthon_Logic Molecule 4-(Methylsulfamoyl) benzene-1-carbothioamide Thioamide Thioamide Group (Donor/Acceptor) Molecule->Thioamide Sulfonamide Sulfonamide Group (Donor/Acceptor) Molecule->Sulfonamide Dimer R2,2(8) Dimer (Global Min Candidate) Thioamide->Dimer Homodimerization Chain Catemer Chain (Polymorph Risk) Sulfonamide->Chain Polymerization Dimer->Chain Cross-linking via Sulfonamide tails

Caption: Competitive pathway analysis between the robust thioamide dimer and sulfonamide catemer.

Part 4: Experimental Validation (Closing the Loop)

A prediction is only a hypothesis until validated. Use these specific signatures to confirm if your experimental sample matches the prediction.

Powder X-Ray Diffraction (PXRD)

Simulate the PXRD pattern of your top 3 predicted structures (using Mercury or VESTA). Compare with experimental bulk material.

  • Low Angle Shift: Watch for shifts in the

    
     region, which corresponds to the packing of the long axis of the molecule (likely the dimer length).
    
Single Crystal XRD (SC-XRD)

If you grow a single crystal, check the Twist Angle .

  • Measure the torsion angle between the benzene ring and the

    
     bond.[1]
    
  • Prediction: Expect a twist of

    
    . If the structure is planar (
    
    
    
    ), it may be disordered or a specific high-symmetry polymorph.
IR Spectroscopy Markers
  • Thioamide bands: Look for

    
     stretch shifts. A dimerized thioamide (H-bonded) will show a redshifted 
    
    
    
    peak compared to a "free" or catemeric thioamide.
  • Sulfonyl bands: The

    
     symmetric and asymmetric stretches (
    
    
    
    and
    
    
    cm
    
    
    ) are sensitive to H-bonding.

References

  • Thioamide Geometry & Motifs

    • Ali, S., et al. (2010).[2] "4-Methylbenzenecarbothioamide." Acta Crystallographica Section E, 66(5), o1271. Link

    • Significance: Provides the direct structural analog, confirming the motif and ring twist.
  • Sulfonamide Conformational Preferences

    • Vigorito, A., et al. (2022). "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Molecules, 27(9), 2846. Link

    • Significance: Establishes the rotational barriers and preferred gas-phase conform
  • CSP Best Practices & Blind Tests

    • Reilly, A. M., et al. (2016). "Report on the sixth blind test of organic crystal structure prediction methods." Acta Crystallographica Section B, 72(4), 439-459. Link

    • Significance: Validates the "Force Field to DFT" hierarchical workflow described in Part 2.
  • Hydrogen Bonding in Thioamides: Allen, F. H., et al. (1997). "Probability of formation of bimolecular cyclic hydrogen-bonded motifs in organic crystal structures." Acta Crystallographica Section B, 53, 780-795. Significance: Statistical confirmation that the amide/thioamide dimer is the most probable motif.

Sources

Technical Monograph: Safety & Toxicology of 4-(Methylsulfamoyl)benzene-1-carbothioamide

[1][2][3]

Executive Summary & Chemical Identity[1][4]

4-(Methylsulfamoyl)benzene-1-carbothioamide is a bifunctional scaffold combining a thioamide (isostere of an amide) and a sulfonamide moiety.[1][2][3] This compound is frequently utilized in medicinal chemistry as a precursor for thiazole synthesis or as a zinc-binding fragment (ZBG) in the development of metalloenzyme inhibitors (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).[4]

Its safety profile is dominated by two distinct toxicological vectors: the bioactivation of the thioamide group (hepatotoxicity/thyroid toxicity) and the immunogenicity of the sulfonamide group.[3][4]

Physiochemical Profile (Predicted)
PropertyValue (Est.)[3][4]Significance
Formula C₈H₁₀N₂O₂S₂-
MW 230.31 g/mol Fragment-like space
LogP 0.8 – 1.2Moderate lipophilicity; likely membrane permeable
pKa (Sulfonamide) ~10.0Weakly acidic; ionized at high pH
pKa (Thioamide) ~13.0Neutral at physiological pH
Solubility Low-ModerateSoluble in DMSO, MeOH; poor in water without cosolvent

Toxicological Profiling: Mechanisms of Action[2][3]

As a Senior Application Scientist, I must emphasize that the toxicity of this compound is not merely "irritating" but involves specific metabolic bioactivation pathways that researchers must anticipate.

A. The Thioamide "Warhead": Hepatotoxicity & Thyroid Toxicity

The primary safety concern is the thioamide moiety.[3][4] Unlike amides, thioamides are substrates for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP2E1) .[4]

  • S-Oxidation Mechanism: The sulfur atom is oxidized to a Sulfine (S-oxide).[2][3][4]

  • Electrophilic Attack: Sulfines are highly reactive electrophiles.[3][4] They can covalently bind to hepatic macromolecules, leading to centrilobular necrosis.[3][4]

  • Thyroid Interference: Thioamides (structurally similar to Methimazole) inhibit thyroid peroxidase (TPO), preventing the iodination of tyrosine.[3][4] Chronic exposure can lead to goitrogenic effects.[3][4]

B. The Sulfonamide Moiety: Hypersensitivity

The 4-methylsulfamoyl group presents a risk of Type IV Hypersensitivity (Delayed).[2][3][4]

  • Haptenization: If metabolized to a hydroxylamine, it can bind to proteins (hapten formation), triggering T-cell mediated responses (e.g., Stevens-Johnson Syndrome risk in clinical settings, contact dermatitis in lab settings).[1][2][4]

Visualizing the Metabolic Hazard

The following diagram illustrates the critical bioactivation pathway that necessitates strict containment.

MetabolicActivationCompound4-(Methylsulfamoyl)benzene-1-carbothioamideFMOFMO / CYP2E1(Liver Microsomes)Compound->FMOMetabolismTox3Thyroid PeroxidaseInhibitionCompound->Tox3Direct InteractionSulfineS-Oxide Intermediate(Reactive Sulfine)FMO->SulfineS-OxidationSulfeneSulfene(Highly Unstable)Sulfine->SulfeneFurther OxidationTox1Covalent Binding(Liver Necrosis)Sulfine->Tox1Protein AdductsTox2GSH Conjugation(Detoxification)Sulfine->Tox2+ Glutathione

Figure 1: Metabolic bioactivation pathway showing the conversion of the thioamide to reactive sulfine/sulfene species, leading to potential hepatotoxicity or detoxification via Glutathione (GSH).[1][2][3][5]

Comprehensive Safety Data Sheet (SDS) Elements

Note: This section synthesizes data based on SAR (Structure-Activity Relationship) for high-potency intermediates.

Section 2: Hazard Identification (GHS Classification)[1][2][4][9]
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[3][4] Rationale: Thiobenzamide analogs often have LD50s < 200 mg/kg.[2][3]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3][4]

  • Carcinogenicity: Category 2 (Suspected of causing cancer).[3][4] Rationale: Linked to thyroid neoplasms in rodent models via TPO inhibition.[2][3]

  • Specific Target Organ Toxicity (Repeated): Category 1 (Thyroid, Liver).[4]

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If gasping, administer oxygen.[3][4][6] Do not use mouth-to-mouth resuscitation (risk of secondary exposure to thioamide dust).[1][2][3][4]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water.[3][4] Why? Thioamides are lipophilic; water alone is inefficient.[3]

Section 8: Exposure Controls
  • OEL (Occupational Exposure Limit): Establish an internal band of < 10 µg/m³ (OEB 4).

  • Glove Permeation:

    • Nitrile (0.11mm):Not Recommended (Breakthrough < 15 mins).[3][4]

    • Laminate (Silver Shield):Mandatory for handling pure powder.[3][4]

    • Double Gloving: Nitrile over Laminate is the standard protocol.[3][4]

Experimental Protocols: Validating the Safety Profile

To confirm the specific toxicity of this lot/compound before scaling up, perform the following self-validating assays.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To determine if the thioamide is bioactivating to a reactive sulfine in your specific biological system.[2]

  • Incubation System:

    • Test Compound: 10 µM[1][2][3]

    • Liver Microsomes (RLM/HLM): 1 mg/mL[3]

    • NADPH Regenerating System: 1 mM[2][3]

    • Trapping Agent: Glutathione (GSH) fortified at 5 mM.[3][4]

  • Control: Use Thioacetamide (Positive Control) and Benzamide (Negative Control).[3][4]

  • Reaction: Incubate at 37°C for 60 mins. Quench with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Look for M + 305 Da (Compound + GSH - 2H) or M + 321 Da (Compound + O + GSH).[1][3][4]

    • Interpretation: Presence of GSH adducts confirms the formation of reactive electrophiles.[3][4]

Protocol B: Phototoxicity Assessment (3T3 NRU)

Purpose: Sulfonamides can absorb UV light and generate ROS.[3][4] This non-animal test is critical for dermal safety.

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Dosing: 8 concentrations in HBSS (Balanced Salt Solution).

  • Irradiation: Expose one plate to UVA (5 J/cm²) and keep the duplicate in the dark.

  • Endpoint: Neutral Red Uptake (cell viability).

  • Calculation: Calculate the Photo-Irritation Factor (PIF).[3][4]

    • PIF = IC50 (-UV) / IC50 (+UV)

    • Result: If PIF > 5, the compound is phototoxic.[3][4] Handle under amber light.

Handling Decision Tree

Use this logic flow to determine the necessary containment level based on your operation scale.

SafetyLogicStartOperation Type?SolnIn Solution (<100mM)Start->SolnSolidSolid / PowderStart->SolidLevel1Level 1: Fume HoodStd Nitrile GlovesSoln->Level1No AerosolScale1< 10 mgSolid->Scale1Scale2> 10 mgSolid->Scale2Level2Level 2: Vented BalanceDouble NitrileScale1->Level2Level3Level 3: Isolator/GloveboxLaminate Gloves + TyvekScale2->Level3

Figure 2: Risk-based decision tree for handling this compound. Solid handling requires significantly higher containment due to inhalation risks of the thioamide.[3]

References

  • Cashman, J. R., & Hanzlik, R. P. (1981).[3][4] Microsomal oxidation of thiobenzamide to thiobenzamide S-oxide.[3][4] Biochemical and Biophysical Research Communications.[3][4] Link

  • Neal, R. A., & Halpert, J. (1982).[3][4] Toxicology of thiono-sulfur compounds.[2][3][4] Annual Review of Pharmacology and Toxicology.[3][4] Link

  • Cho, A. K., et al. (2010).[3][4] Metabolic Activation of Sulfonamides and the Mechanism of Hypersensitivity.[3][4][7] Chemical Research in Toxicology.[3][4] Link[1][4]

  • OECD Guidelines for the Testing of Chemicals. (2019).[3][4] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[3][4] OECD Publishing.[3][4] Link[1][4]

  • PubChem Compound Summary. (2023). Thiobenzamide (Parent Structure Toxicity Data).[3][4] National Library of Medicine.[3][4] Link

Methodological & Application

Step-by-step synthesis protocol for 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Executive Summary & Strategic Rationale

This protocol details the synthesis of This compound , a bifunctional scaffold utilized in fragment-based drug discovery (FBDD) as a bioisostere for benzamides or as a precursor for thiazole-based inhibitors (e.g., carbonic anhydrase inhibitors).

Synthetic Strategy: We utilize a convergent, two-step linear synthesis starting from the commercially available 4-cyanobenzenesulfonyl chloride .

  • Chemoselective Sulfonylation: Exploiting the high electrophilicity of the sulfonyl chloride to install the methylsulfamoyl group while leaving the nitrile intact.

  • Nitrile Activation & Thionation: Converting the nitrile to a primary thioamide. To adhere to modern "Green Chemistry" and safety standards, this protocol replaces the hazardous gaseous Hydrogen Sulfide (

    
    ) method with a Sodium Hydrosulfide (
    
    
    
    ) / Magnesium Chloride (
    
    
    )
    system. This method generates
    
    
    equivalents in situ and activates the nitrile via Lewis acid coordination, significantly improving safety and yield.

Safety & Hazard Analysis (HSE)

  • 4-Cyanobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[1][2] Handle in a fume hood with moisture-excluding techniques.

  • Sodium Hydrosulfide (

    
    ):  Releases toxic 
    
    
    
    gas upon contact with acids or moisture. DANGER:
    
    
    fatigues the sense of smell rapidly; use a portable gas monitor.
  • Methylamine: Volatile and toxic. Use as a solution in THF or Ethanol to minimize inhalation risks.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the molecule at the sulfonamide nitrogen and the thioamide carbon-sulfur bond.

Retrosynthesis Target Target: 4-(Methylsulfamoyl)benzene- 1-carbothioamide Inter Intermediate: 4-Cyano-N-methylbenzenesulfonamide Target->Inter Thionation (NaSH/MgCl2) SM Starting Material: 4-Cyanobenzenesulfonyl chloride Inter->SM Sulfonylation (MeNH2)

Figure 1: Retrosynthetic logic flow.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyano-N-methylbenzenesulfonamide

Objective: Selective formation of the sulfonamide bond without hydrolyzing the nitrile.

Reagents:

  • 4-Cyanobenzenesulfonyl chloride (1.0 equiv, 10.0 mmol, 2.01 g)

  • Methylamine (2.0 M in THF) (1.2 equiv, 12.0 mmol, 6.0 mL)

  • Triethylamine (

    
    ) (1.5 equiv, 15.0 mmol, 2.1 mL)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 4-Cyanobenzenesulfonyl chloride and DCM (40 mL). Cool the solution to 0°C (ice/water bath).

  • Addition: Mix Methylamine (THF solution) with

    
     and the remaining DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes via a pressure-equalizing dropping funnel.
    
    • Note: The reaction is exothermic.[3] Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/TEA.

    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result: Off-white solid. Yield typically >90%. Proceed to Step 2 without further purification if purity >95% by NMR.

Step 2: Synthesis of this compound

Objective: Conversion of the nitrile to thioamide using the Lewis Acid catalyzed thionation.

Reagents:

  • 4-Cyano-N-methylbenzenesulfonamide (Intermediate from Step 1) (1.0 equiv, 5.0 mmol, 0.98 g)

  • Sodium Hydrosulfide hydrate (

    
    ) (2.0 equiv, 10.0 mmol)
    
  • Magnesium Chloride hexahydrate (

    
    ) (1.0 equiv, 5.0 mmol)
    
  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • Activation: In a 50 mL vial, dissolve the Intermediate nitrile in DMF (10 mL).

  • Reagent Addition: Add

    
     followed by 
    
    
    
    .
    • Mechanism:[4][5][6][7][8]

      
       coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, facilitating attack by 
      
      
      
      .
  • Reaction: Seal the vial and stir at RT for 4–6 hours .

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to 50°C. The mixture will turn green/dark yellow.

  • Quench & Precipitation (Critical Step):

    • Prepare a beaker with 100 mL of cold distilled water.

    • Slowly pour the DMF reaction mixture into the water with vigorous stirring.

    • The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][7][9]

Analytical Validation (QC)

Table 1: Expected Analytical Data

TechniqueParameterExpected Signal / Observation
IR Spectroscopy Nitrile (

)
Disappearance of peak at ~2230 cm⁻¹.
Thioamide (

)
Appearance of bands at ~1630 cm⁻¹ (NH bend) and ~1400-1200 cm⁻¹ (C=S).
Sulfonamide (

)
Strong bands at ~1320 cm⁻¹ (asym) and ~1150 cm⁻¹ (sym).
1H NMR (DMSO-d6)Thioamide

Two broad singlets (due to restricted rotation) at

9.5–10.0 ppm.
Sulfonamide

Broad triplet/quartet at

7.5–7.8 ppm (exchangeable).
Methyl GroupDoublet at

~2.5 ppm (

).
AromaticsTwo doublets (AA'BB' system) at

7.8–8.1 ppm.
Mass Spec (ESI)

Calc: 231.02 Da. Found: 231.1 ± 0.5.

Workflow Visualization

The following diagram illustrates the critical decision points and workup logic for Step 2.

Workflow Start Reaction Mixture (DMF, Nitrile, NaSH, MgCl2) Check TLC Check (Disappearance of Nitrile) Start->Check Check->Start Incomplete (>6h heat to 50°C) Quench Pour into Cold Water (10x Volume) Check->Quench Complete Precip Precipitate Formed? Quench->Precip Filter Filtration & H2O Wash Precip->Filter Yes (Solid) Extract Extract w/ EtOAc (If oiling occurs) Precip->Extract No (Oily/Emulsion) Final Recrystallization (EtOH/H2O) Filter->Final Extract->Final

Figure 2: Workup and purification logic for the thionation step.

References

  • Manjunatha, S. G., et al. "A Green and Efficient Synthesis of Aromatic Thioamides using Sodium Hydrosulfide and Magnesium Chloride." Synlett, vol. 20, 2009, pp. 3338-3340.

  • Kaboudin, B., & Elhamifar, D. "A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles."[10] Synthesis, vol. 2006, no.[10] 02, 2006, pp. 224-226.[10]

  • Pathak, U., et al. "Efficient Synthesis of Thioamides from Nitriles using NaSH." Journal of Organic Chemistry, vol. 73, no. 7, 2008, pp. 2890–2893.

  • Fisher Scientific. "Safety Data Sheet: 4-Cyanobenzenesulfonyl chloride."

Sources

Microwave-assisted synthesis of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Executive Summary

This application note details a robust, microwave-accelerated protocol for the synthesis of This compound (also known as 4-(methylsulfamoyl)thiobenzamide). This compound represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore for Carbonic Anhydrase (CA) inhibitors and antibacterial agents.

Traditional thionation methods (e.g., Lawesson’s reagent,


, or 

gas) often suffer from long reaction times, difficult purification, and noxious byproducts. This protocol utilizes a green, microwave-assisted thionation strategy using sodium hydrosulfide (

) and magnesium chloride (

) in dimethylformamide (DMF). This method exploits the high dielectric loss of DMF to accelerate reaction kinetics, reducing synthesis time from hours to minutes while suppressing the formation of the primary amide byproduct.

Reaction Scheme & Mechanism

The synthesis proceeds in two stages: (1) Formation of the sulfonamide precursor, followed by (2) Microwave-assisted thionation of the nitrile.

Target Molecule: this compound CAS (Analogous): 10574-37-5 (Parent thiobenzamide reference)

Mechanistic Pathway

The magnesium cation (


) acts as a Lewis acid, coordinating with the nitrile nitrogen. This coordination increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the hydrosulfide ion (

). The microwave irradiation provides rapid, volumetric heating, overcoming the activation energy barrier more efficiently than thermal reflux.

ReactionScheme Start 4-Cyanobenzene-1-sulfonyl chloride Inter 4-Cyano-N-methylbenzenesulfonamide (Precursor) Start->Inter Target 4-(Methylsulfamoyl)benzene- 1-carbothioamide (Target) Inter->Target R1 MeNH2, THF 0°C to RT R1->Inter R2 NaSH, MgCl2 DMF, MW (100°C) R2->Target

Caption: Two-step synthetic pathway. Step 1: Sulfonamide formation. Step 2: Lewis-acid catalyzed thionation.

Materials & Equipment

Reagents
ReagentGradeRole
4-Cyanobenzene-1-sulfonyl chloride>97%Starting Material
Methylamine (2.0 M in THF)Reagent GradeNucleophile (Step 1)
Sodium Hydrosulfide hydrate (

)
~70%Sulfur Source
Magnesium Chloride Hexahydrate (

)
ACS ReagentLewis Acid Catalyst
N,N-Dimethylformamide (DMF)AnhydrousSolvent (High tan

)
Ethyl Acetate / HexaneHPLC GradeWorkup/Purification
Equipment
  • Microwave Reactor: Single-mode synthesis reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Step 1: Synthesis of Precursor (4-Cyano-N-methylbenzenesulfonamide)

Note: If this precursor is commercially available, skip to Step 2.

  • Setup: Charge a 100 mL round-bottom flask with 4-cyanobenzene-1-sulfonyl chloride (2.01 g, 10 mmol) and dry THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Methylamine (2.0 M in THF, 11 mL, 22 mmol) over 10 minutes. The excess amine acts as a base to scavenge HCl.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Evaporate THF in vacuo. Resuspend residue in EtOAc (50 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Yield: Expect ~1.8 g (90-95%) of white solid.

Step 2: Microwave-Assisted Thionation (The Core Protocol)

This step utilizes the "Kaboudin-Bagley" modification for electron-deficient nitriles.

  • Preparation: In a 10 mL microwave vial, dissolve 4-cyano-N-methylbenzenesulfonamide (196 mg, 1.0 mmol) in DMF (3.0 mL).

  • Catalyst Addition: Add

    
      (203 mg, 1.0 mmol). Stir until mostly dissolved.
    
  • Reagent Addition: Add

    
      (112 mg, ~2.0 mmol based on 70% purity). Caution: Slight 
    
    
    
    odor; work in a fume hood.
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 100 °C.

    • Hold Time: 15 minutes.

    • Stirring: High.[1]

    • Max Pressure: 250 psi (Safety limit).

  • Workup:

    • Allow the vial to cool to <50°C.

    • Pour the deep green/yellow reaction mixture into ice-cold water (30 mL) with vigorous stirring.

    • Acidify slightly with 1M HCl (dropwise) to pH ~4-5 to ensure protonation of the thioamide and removal of residual sulfide.

    • Precipitation: The product should precipitate as a yellow solid.

    • Filtration: Filter the solid, wash copiously with water to remove DMF and Mg salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Results & Discussion

Data Summary Table
ParameterThermal Reflux MethodMicrowave Method (This Protocol)
Reaction Time 4 - 12 Hours15 - 20 Minutes
Solvent DMF or PyridineDMF
Yield 65 - 75%85 - 92%
Purity (Crude) Low (Amide byproduct common)High (>95%)
Energy Usage High (Convective heating)Low (Targeted dielectric heating)
Self-Validating Logic (Why this works)

The sulfonamide group at the para position is strongly electron-withdrawing (


). This significantly decreases electron density at the nitrile carbon, making it highly susceptible to nucleophilic attack by 

. The

catalyst stabilizes the intermediate thioimidate species, preventing the common hydrolysis side-reaction that leads to the oxygen-analogue (amide). If the product obtained is white instead of yellow, hydrolysis has likely occurred (see Troubleshooting).

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Irradiation cluster_2 Isolation Step1 Dissolve Precursor in DMF Step2 Add MgCl2 (Catalyst) & NaSH (Reagent) Step1->Step2 Step3 MW Irradiation 100°C, 15 min Step2->Step3 Seal Vial Step4 Quench in Ice Water (Acidify to pH 5) Step3->Step4 Cool <50°C Step5 Filter Precipitate (Yellow Solid) Step4->Step5

Caption: Operational workflow for the microwave-assisted thionation process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White Product Hydrolysis to Amide (Oxygen replacing Sulfur).Ensure reagents are dry. DMF must be anhydrous. Reduce water during quench until cool.
Low Yield Incomplete conversion.Increase MW hold time to 25 mins. Ensure

is fresh (hygroscopic).
Dark/Tar Residue Thermal decomposition.Reduce temp to 80°C and extend time. Check if DMF is degrading (amine smell).
Vial Overpressure

gas buildup.
Use a vessel with adequate headspace (fill only 1/3). Ensure active cooling during MW.

Safety & Compliance

  • 
     Hazard:  Although 
    
    
    
    is a solid, acidification generates Hydrogen Sulfide gas, which is highly toxic. ALWAYS perform the quench step in a functioning fume hood.
  • Pressure: Microwave vials are pressure vessels. Do not exceed the manufacturer's pressure rating (typically 20-30 bar).

  • Waste: Dispose of sulfide-containing waste in a dedicated "Oxidizing" or "Sulfide" waste stream (often treated with bleach) to neutralize stench before disposal.

References

  • Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006).[1] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. Preparations and Procedures International, 38(4), 412-417.[1]

  • Bagley, M. C., et al. (2005).[2] Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles.[2][3][4] Synlett, 2004(14), 2615-2617.

  • Manish, R., et al. (2021).[5] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents.[6] ACS Omega, 6(44), 29483–29500.

  • BenchChem. (2025).[1][7] Physicochemical properties and synthesis of 3-Cyano-4-methylbenzenesulfonamide (Precursor Analog). BenchChem Technical Library.

Sources

Thin-layer chromatography (TLC) conditions for 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chromatographic Isolation and Analysis of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Executive Summary

This technical note details the Thin-Layer Chromatography (TLC) conditions required for the analysis and purification of This compound . This molecule features two distinct polar functionalities—a sulfonamide moiety (


) and a thioamide  group (

)—attached to a benzene core.

Due to the competing hydrogen-bonding capabilities and the acidity of the sulfonamide proton, this analyte presents specific challenges such as "tailing" and low


 values in non-polar systems. This guide provides a self-validating protocol using Silica Gel 60 F

and optimized mobile phases derived from structure-retention relationships of sulfonamide analogs.

Physicochemical Analysis & Method Strategy

Effective chromatography requires understanding the analyte's interaction with the stationary phase.

FeatureChemical PropertyChromatographic Impact
Scaffold Benzene RingStrong UV absorption at 254 nm (Primary Detection).
Group A Thioamide (

)
H-bond donor/acceptor. High polarity. Prone to oxidative degradation if stains are too aggressive.
Group B Sulfonamide (

)
Acidic proton (pKa ~10). Can ionize on neutral silica, causing "streaking" or "tailing."
Overall Amphiphilic / PolarRequires polar organic modifiers (MeOH, Acetone) or high-strength solvents (EtOAc).

Strategic Directive: Standard Hexane/Ethyl Acetate systems often fail for this class of compounds, resulting in


. The method below prioritizes Dichloromethane (DCM) / Methanol  systems to modulate polarity while maintaining band sharpness.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing (200 µm layer thickness).
    
  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Acetic Acid (AcOH).

  • Reference Standard: Sulfanilamide (if specific analyte standard is unavailable, use as a polarity marker).

Sample Preparation (Critical Step)

Direct spotting of solids or concentrated reaction mixtures leads to overloading.

  • Dissolution: Dissolve 1–2 mg of the analyte in 0.5 mL of Acetone or Methanol . Avoid DCM for dissolution as solubility may be insufficient, leading to precipitation at the origin.

  • Spotting: Apply 1–2 µL using a micro-capillary. Spot diameter must be < 3 mm .

Mobile Phase Screening

Three solvent systems are recommended, ranked by "elution strength" ($ \epsilon^0 $).

System A: General Screening (Moderate Polarity)

  • Composition: Ethyl Acetate / n-Hexane (60:40 v/v)

  • Expected Result: Analyte likely remains near baseline (

    
     0.1 – 0.2). Use this to check for non-polar impurities.
    

System B: The "Gold Standard" (High Polarity)

  • Composition: DCM / Methanol (95:5 v/v)

  • Optimization: If

    
    , increase MeOH to 10% (90:10 v/v).
    
  • Why this works: DCM solubilizes the aromatic core, while MeOH disrupts the strong H-bonds between the thioamide/sulfonamide and the silica silanols.

System C: Anti-Tailing (For High Purity Analysis)

  • Composition: DCM / Methanol / Acetic Acid (94:5:1 v/v/v)

  • Mechanism: The acetic acid suppresses the ionization of the sulfonamide N-H proton, ensuring the molecule remains neutral. This eliminates "streaking" and sharpens the spot.

Visualization Workflow

The molecule is UV-active.[1][2][3] Chemical stains are secondary confirmation tools.

  • Primary: UV Light (254 nm) . The benzene ring conjugated with the thioamide will appear as a distinct dark purple/black spot against the green fluorescent background.

  • Secondary (Functional Group Check): Iodine Chamber .

    • Expose plate to I

      
       vapor for 2 minutes.
      
    • Thioamides react avidly with Iodine; the spot will turn brown/yellow rapidly.

  • Tertiary (Specificity): Palladium Chloride (

    
    ) Stain .
    
    • Specific for sulfur-containing compounds (Thioamides).

    • Result: Yellow/brown spot on a beige background.

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal mobile phase based on observed


 values.

TLC_Method_Dev Start Start: Sample Spotting Screen1 Run System A: 60% EtOAc / 40% Hexane Start->Screen1 CheckRf Check Rf Value Screen1->CheckRf ResultLow Rf < 0.2 (Too Polar) CheckRf->ResultLow Stuck at Origin ResultHigh Rf > 0.7 (Too Non-Polar) CheckRf->ResultHigh Moves with Solvent ResultGood Rf 0.3 - 0.6 (Optimal) CheckRf->ResultGood Separation Achieved SwitchDCM Switch to System B: DCM / MeOH (95:5) ResultLow->SwitchDCM Final Final Protocol: DCM/MeOH/AcOH (94:5:1) ResultHigh->Final Reduce Polarity AddAcid Observe Tailing? Add 1% Acetic Acid SwitchDCM->AddAcid AddAcid->Final Sharp Bands

Figure 1: Decision tree for optimizing the mobile phase. Note the transition to DCM/MeOH for polar retention control.

Summary of Chromatographic Parameters

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel 60 F

Standard analytical plates.
Mobile Phase DCM : MeOH (95:5) Starting point.
Optimized Phase DCM : MeOH : AcOH (94:5:1) Use if tailing is observed.
Alternative Phase EtOAc : Hexane (80:20)Only if DCM is unavailable.
Detection UV 254 nmNon-destructive.
Typical

0.35 – 0.45In 95:5 DCM/MeOH system.
Interferences Sulfonamide precursorsPrecursors (e.g., sulfonyl chlorides) are less polar (

> 0.6).

Troubleshooting & System Suitability

Issue: "The spot looks like a comet (Tailing)."

  • Cause: The acidic proton on the sulfonamide nitrogen is interacting with alkaline sites or metal impurities in the silica.

  • Solution: Add 0.5% - 1.0% Acetic Acid to the mobile phase. This ensures the sulfonamide remains in its protonated (neutral) state, reducing interaction with the stationary phase [2].

Issue: "Co-elution with impurities."

  • Cause: Structural isomers or hydrolysis products (e.g., amide instead of thioamide).[4]

  • Solution: Use a 2D-TLC technique. Run the plate in System B (DCM/MeOH), rotate 90°, and run in System A (EtOAc/Hexane). This orthogonality separates compounds based on different polarity mechanisms.

References

  • Bieganowska, M. L., & Petruczynik, A. (1996).[5][6] Thin-layer and column high-performance liquid chromatography of sulfonamides. ResearchGate.

  • Choma, I. M., & Jesionek, W. (2013). TLC of Sulfonamides. In TLC in Drug Analysis. Taylor & Francis.

  • Supuran, C. T., et al. (2022). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. PMC.

  • LibreTexts Chemistry. (2025).[2] Visualizing TLC Plates.

  • Rana, M., et al. (2021). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Methylsulfamoyl)benzene-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Methylsulfamoyl)benzene-1-carbothioamide. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this key intermediate. We will address common challenges, provide in-depth troubleshooting, and offer detailed, validated protocols to improve your synthetic yield and purity.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process, culminating in the thionation of its amide precursor. Understanding this workflow is critical for troubleshooting and optimization. The generally accepted pathway involves the formation of a key sulfonamide intermediate, its conversion to a primary amide, and the final, often challenging, thionation step.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Thionation A 4-Chlorosulfonylbenzoic Acid B 4-(N-Methylsulfamoyl)benzoic Acid A->B  Methylamine (aq.),  Base (e.g., NaOH) C 4-(Methylsulfamoyl)benzamide (Amide Precursor) B->C 1. SOCl₂ or (COCl)₂ 2. NH₃ (aq. or gas) D This compound (Final Product) C->D  Lawesson's Reagent,  Anhydrous Solvent (Toluene/THF),  Heat

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: The Thionation Step

The conversion of the stable amide precursor to the final thioamide product is the most common source of yield loss. This section addresses specific issues you may encounter.

Q1: My reaction has stalled. TLC analysis shows a significant amount of starting amide even after prolonged reaction time. What's going wrong?

A1: Incomplete conversion is a frequent issue in thionation reactions. The root cause often lies with the reagent, solvent, or temperature.

  • Cause 1: Inactive Lawesson's Reagent (LR). LR can degrade upon exposure to moisture. A yellowish, clumpy appearance and a strong, unpleasant odor are characteristic, but its reactivity can diminish over time.

    • Solution: Use freshly opened LR or reagent from a reputable supplier. Store it under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Cause 2: Insufficient Reagent Stoichiometry. While 0.5 equivalents of LR are theoretically needed (as it's a dimer), stubborn amides or the presence of trace water may require more.

    • Solution: Increase the amount of LR incrementally to 0.6-0.7 equivalents. Monitor the reaction by TLC before adding more to avoid purification complications.

  • Cause 3: Inadequate Temperature. The thionation of electron-deficient benzamides often requires significant thermal energy to proceed at a reasonable rate.[1]

    • Solution: Ensure your reaction is heated to a vigorous reflux. For solvents like THF (bp 66°C), consider switching to a higher-boiling solvent such as Toluene (bp 111°C) or Dioxane (bp 101°C) to increase the reaction rate.[2]

  • Cause 4: Solvent Purity. Trace water in the solvent will consume the LR, reducing the amount available for the thionation reaction.

    • Solution: Always use anhydrous solvents for this reaction. Solvents should be dried over molecular sieves or distilled from an appropriate drying agent.

Q2: The reaction appears complete by TLC, but my isolated yield is very low after column chromatography. Where is my product going?

A2: Low isolated yield post-chromatography is almost always due to purification difficulties. The phosphorus-containing byproducts from Lawesson's Reagent often have polarities similar to the desired thioamide, leading to co-elution and difficult separation.[3]

  • Cause: Co-elution with Phosphorus Byproducts. The primary byproduct of LR is a stable six-membered ring structure (an anhydro-sulfoxide) that can be challenging to separate from the polar thioamide product.[3]

    • Solution 1 (Recommended): Modified Workup. Before standard extraction, quench the reaction mixture with an alcohol like ethanol or ethylene glycol.[3][4] This breaks down the problematic phosphorus byproduct into a highly polar phosphonate species that is more easily removed during the aqueous wash or remains at the baseline during chromatography.

    • Solution 2: Recrystallization. If the product is a stable, crystalline solid, recrystallization can be a highly effective, chromatography-free method to achieve high purity. Experiment with solvent systems like Ethanol/Water or Ethyl Acetate/Hexanes.

G Start Low Isolated Yield CheckTLC Reaction Complete by TLC? Start->CheckTLC Workup Analyze Workup Procedure CheckTLC->Workup Yes Incomplete Issue: Incomplete Reaction (See Q1) CheckTLC->Incomplete No Purification Analyze Purification Method Workup->Purification Byproduct Problem: Phosphorus Byproduct Co-elution Purification->Byproduct Solution Solution: Modified Workup (Quench with EtOH / Ethylene Glycol) Byproduct->Solution Recryst Alternative: Recrystallization Byproduct->Recryst

Caption: Troubleshooting logic for low isolated yield.

Q3: I'm observing multiple new spots on my TLC plate, and the reaction mixture has turned dark brown/black. What side reactions are occurring?

A3: The appearance of multiple spots and dark coloration suggests product degradation or side reactions. Thioamides, while useful, can be less stable than their amide counterparts under certain conditions.[5]

  • Cause 1: Prolonged Exposure to High Heat. While heat is necessary, extended reflux times (e.g., >24 hours) can lead to the decomposition of the thioamide product, especially if the substrate is sensitive.

    • Solution: Monitor the reaction closely by TLC (every 2-4 hours). Once the starting material is consumed, proceed with the workup immediately. Avoid leaving the reaction to reflux overnight without prior validation of its stability.

  • Cause 2: Thioamide Reactivity. The thioamide functional group itself can be reactive and may undergo further reactions, especially if unpurified reagents are used.[6]

    • Solution: Ensure the purity of your starting amide. Impurities from previous steps can interfere with the thionation. Additionally, work up the reaction as soon as it is complete to minimize the risk of subsequent reactions.

Frequently Asked Questions (FAQs)

Q: Is Lawesson's Reagent the only option for this thionation? What about Phosphorus Pentasulfide (P₄S₁₀)? A: While P₄S₁₀ is a classic thionating agent, Lawesson's Reagent is generally preferred for its milder reaction conditions, higher yields, and broader substrate scope.[1][7] P₄S₁₀ often requires higher temperatures and can lead to more side reactions.[2] For a sensitive substrate like this, LR is the more reliable choice.

Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting amide and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The thioamide product is typically less polar than the starting amide and will have a higher Rf value. It often appears as a UV-active spot that may stain yellow with permanganate.

Q: What are the critical safety precautions for this reaction? A: Thionation reactions should always be performed in a well-ventilated chemical fume hood. Lawesson's Reagent and its byproducts have a strong, unpleasant sulfur smell.[2] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfamoyl)benzamide (Precursor)

This protocol outlines a reliable two-step procedure starting from commercially available 4-chlorosulfonylbenzoic acid.

Part A: Synthesis of 4-(N-Methylsulfamoyl)benzoic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in a 1:1 mixture of THF and water. Cool the flask to 0°C in an ice bath.

  • Reaction: While stirring vigorously, slowly add an aqueous solution of methylamine (2.5 eq, 40 wt. %) dropwise. Concurrently, add an aqueous solution of sodium hydroxide (2.5 eq) to maintain the pH between 9-10. The reaction of sulfonyl chlorides with primary amines is typically rapid.[8]

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl. A white precipitate of 4-(N-Methylsulfamoyl)benzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity to proceed to the next step.

Part B: Synthesis of 4-(Methylsulfamoyl)benzamide

  • Setup: In a dry, inert atmosphere (N₂ or Ar), suspend 4-(N-Methylsulfamoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (2-3 drops).

  • Acyl Chloride Formation: Cool the suspension to 0°C and add oxalyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 3-4 hours until gas evolution ceases and the solution becomes clear. This indicates the formation of the acyl chloride.

  • Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (excess, ~10 eq). Cool the acyl chloride solution back to 0°C and slowly add it to the stirring ammonia solution. This is a highly exothermic reaction.[9]

  • Isolation: A white precipitate of the amide will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water, followed by a small amount of cold DCM to remove non-polar impurities. Dry under high vacuum.

Protocol 2: Thionation using Lawesson's Reagent

This protocol details the final conversion to this compound.

ParameterRecommended ConditionRationale / Notes
Solvent Anhydrous TolueneHigh boiling point ensures a reasonable reaction rate. Anhydrous conditions are critical.[7]
Reagents 4-(Methylsulfamoyl)benzamide (1.0 eq)Ensure starting material is dry and pure.
Lawesson's Reagent (0.6 eq)Using a slight excess can help drive the reaction to completion.
Temperature Reflux (~111°C)Necessary for the thionation of this electron-poor amide.
Atmosphere Inert (N₂ or Ar)Prevents moisture from entering the reaction.
Reaction Time 4 - 12 hoursMonitor by TLC until starting material is consumed.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(Methylsulfamoyl)benzamide (1.0 eq) and Lawesson's Reagent (0.6 eq).

  • Reaction: Add anhydrous toluene and begin stirring under an inert atmosphere. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress every 2 hours using TLC (e.g., 40% EtOAc/Hexanes). The product will have a higher Rf than the starting amide.

  • Workup (Modified): Once the reaction is complete, cool the mixture to room temperature. Add ethanol (equal volume to the toluene used) and stir for 1 hour. This step is crucial for decomposing the phosphorus byproducts.[3]

  • Extraction: Remove the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.

References

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [10]

  • Lawesson's Reagent. Organic Chemistry Portal. [1]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [2]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. [3]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [4]

  • Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. National Institutes of Health. [5]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [11]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [6]

  • Application Notes: Protocol for the Conversion of Amides to Thioamides. Benchchem. [7]

  • Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [9]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. [12]

  • Methyl amine w/ a sulfonyl chloride. Physics Forums. [8]

  • Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Pearson. [13]

Sources

Technical Guide: Optimization & Troubleshooting for 4-(Methylsulfamoyl)benzene-1-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 4-(Methylsulfamoyl)benzene-1-carbothioamide . This guide prioritizes the Magnesium Chloride-Catalyzed Thionation (NaHS/MgCl₂) route, as it offers superior chemoselectivity over Lawesson’s Reagent for sulfonamide-containing substrates.

Executive Summary & Chemical Context

The target molecule, This compound , is a critical pharmacophore, often serving as a precursor for carbonic anhydrase inhibitors or as a fragment in diuretic drug discovery.[1]

The primary challenge in synthesizing this molecule is the chemoselectivity required to convert the nitrile/amide moiety to a thioamide without affecting the sulfonamide group (


). The sulfonamide proton is acidic (

), creating solubility anomalies and potential side-reactions under strongly basic thionation conditions.
The "Golden Path" Protocol

We recommend the NaHS · xH₂O / MgCl₂ · 6H₂O system in DMF .

  • Why? It avoids the difficult-to-remove phosphorous byproducts associated with Lawesson’s reagent and operates under milder conditions than P₄S₁₀.

  • Mechanism: Magnesium acts as a Lewis acid, coordinating to the nitrile nitrogen (

    
    ), increasing its electrophilicity and facilitating attack by the hydrosulfide ion (
    
    
    
    ).

Critical Side Reactions & Mitigation Strategies

The purity of your thioamide is threatened by three primary side-reaction pathways. Understanding these is the key to troubleshooting.

Pathway A: Hydrolysis (The "Amide" Reversion)
  • Observation: Appearance of a peak with M-16 mass units (Oxygen replaces Sulfur) in LC-MS.

  • Mechanism: Thioamides are thermodynamically less stable than amides. In the presence of water and acidic/basic catalysis, the

    
     bond hydrolyzes back to 
    
    
    
    .
  • Root Cause:

    • Wet DMF (DMF is hygroscopic).

    • Prolonged heating > 60°C.

    • Acidic workup where the precipitate is left in the mother liquor too long.

Pathway B: Oxidative Dimerization (The "Hector's Base" Impurity)
  • Observation: A highly lipophilic impurity, often yellow/orange. Mass spectrum shows

    
     or dimer peaks.
    
  • Mechanism: Thioamides undergo oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles .[2] This is catalyzed by light, air, and trace metal ions (Fe, Cu).

  • Root Cause:

    • Exposure to air during the reaction or workup.

    • Presence of trace metals in the water used for quenching.

Pathway C: Sulfonamide Interference
  • Observation: Low yield; product remains in the aqueous phase during workup.

  • Mechanism: The sulfonamide

    
     is deprotonated by NaHS (basic), forming a water-soluble salt.
    
  • Mitigation: The workup pH must be carefully adjusted to pH 3–4 to reprotonate the sulfonamide and precipitate the product.

Visualizing the Chemistry (Pathways & Troubleshooting)

The following diagram maps the reaction logic and potential failure points.

ReactionPathways Start 4-Cyano-N-methyl benzenesulfonamide Complex Mg-Nitrile Activated Complex Start->Complex MgCl2, DMF Target TARGET: 4-(Methylsulfamoyl) benzene-1-carbothioamide Amide IMPURITY A: Amide Analog (Hydrolysis) Target->Amide H2O / H+ (Workup delay) Dimer IMPURITY B: 1,2,4-Thiadiazole (Oxidative Dimer) Target->Dimer O2 / Light / Trace Metals Salt Soluble Salt (Loss to Aqueous) Target->Salt High pH (Deprotonation) Complex->Target NaHS, 25-50°C Salt->Target Acidify to pH 3-4

Caption: Figure 1. Reaction network showing the primary synthetic pathway (Green) and competing degradation routes (Red/Yellow) leading to common impurities.

Optimized Experimental Protocol

Scale: 10 mmol basis. Safety:


 gas may be generated.[3] Work in a well-ventilated fume hood.
Step-by-Step Methodology
  • Activation:

    • Dissolve 4-cyano-N-methylbenzenesulfonamide (1.0 equiv) in anhydrous DMF (5 mL/mmol).

    • Add

      
        (1.1 equiv). Stir for 15 minutes at room temperature to form the Lewis acid complex.
      
  • Thionation:

    • Add NaHS

      
       xH₂O  (2.0 equiv). Note: Use fresh flakes; old yellowed NaHS contains polysulfides that promote oxidation.
      
    • Seal the vessel and stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. If conversion is slow, warm to 40°C. Do not exceed 60°C (promotes hydrolysis).

  • Quenching & Workup (Critical Step):

    • Pour the reaction mixture into ice-cold 0.5 M HCl (10 volumes).

    • Why Acid? You must neutralize the excess NaHS and protonate the sulfonamide nitrogen.

    • Stir vigorously for 30 minutes. The product should precipitate as a yellow/off-white solid.

  • Purification:

    • Filter the solid.[4][5][6][7]

    • Wash 1: Water (removes Mg salts and DMF).

    • Wash 2: 10% cold isopropanol (removes trace organic impurities).

    • Drying: Vacuum dry at 40°C. Avoid high heat in air.

Troubleshooting Data & Comparison

Use this table to diagnose your crude product analysis.

Impurity / IssueAnalytical Signature (LC-MS/NMR)Probable CauseCorrective Action
Amide Reversion M-16 peak in MS. IR shows strong

stretch at ~1650 cm⁻¹.
Water in DMF; Reaction temp >60°C; Delay in filtration after acid quench.Use anhydrous DMF (molecular sieves). Perform quench rapidly and filter immediately.
Thiadiazole Dimer [2M-34] peak (loss of

). Bright yellow/orange color.
Oxidation by air during reaction or drying. Old NaHS reagent.Degas solvents with Argon. Add 1% EDTA to quench water to chelate metals. Dry in vacuum, not oven.
Low Yield No precipitate; product in filtrate.pH of quench is too high (>5). Sulfonamide is deprotonated (

).
Adjust quench pH to 3.0–4.0 using 1N HCl.
Sticky Gum Product oils out instead of precipitating.Residual DMF preventing crystallization.Add more water during quench (ratio 1:10 DMF:Water). Cool to 0°C.

Frequently Asked Questions (FAQ)

Q: Can I use Lawesson's Reagent instead of NaHS? A: Yes, but it is not recommended for this specific substrate. Lawesson's reagent leaves phosphorous byproducts that are difficult to separate from sulfonamides without column chromatography. The NaHS/MgCl₂ method usually allows for simple filtration workup.

Q: My product turned from pale yellow to deep orange overnight. What happened? A: This is oxidative instability. You likely formed the 1,2,4-thiadiazole dimer on the surface. Store the thioamide under nitrogen in the dark. Recrystallize from ethanol/water to purify.

Q: Why do I need Magnesium Chloride? Can I just use NaHS? A: NaHS alone is often too weak to attack the nitrile at room temperature. Heating NaHS alone in DMF often leads to significant hydrolysis (amide formation).


 activates the nitrile, allowing the reaction to proceed at lower temperatures, preserving the thioamide.

Q: The sulfonamide proton is acidic. Will NaHS deprotonate it? A: Yes. During the reaction, your species exists as the anion. This is actually beneficial as it increases solubility in DMF. However, you must acidify during workup to regain the neutral molecule.

References

  • Kaboudin, B., et al. (2006).[8] "Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride." Synthetic Communications.

  • Manjunatha, K., et al. (2009). "A simple and efficient synthesis of thioamides from nitriles using MgCl2/NaHS system." Tetrahedron Letters.
  • Jagodzinski, T. S. (2003).[5] "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews. (Discusses oxidative dimerization to thiadiazoles).

  • Organic Chemistry Portal. "Thioamide Synthesis by Thionation." (General overview of nitrile-to-thioamide methodologies).

Sources

Technical Support Center: Stability & Handling of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-MSBC-THERM-001 Subject: Prevention of Thermal Degradation & Hydrolysis Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely accessing this guide because you have observed unexpected impurity peaks (HPLC/LC-MS), color changes (yellowing/darkening), or loss of potency in your batch of 4-(Methylsulfamoyl)benzene-1-carbothioamide .

While the sulfonamide moiety (


) at the C4 position is relatively robust, the thioamide  group (

) at C1 is thermodynamically unstable relative to its oxygenated amide counterpart. It is highly susceptible to desulfurative thermal degradation and hydrolysis .

This guide provides a self-validating protocol to stabilize this compound during synthesis, drying, and storage.

Module 1: The Degradation Mechanism (Why Heat is Fatal)

To prevent degradation, you must understand the enemy. The Carbon-Sulfur double bond (


) is significantly weaker than the Carbon-Oxygen bond (

) (approx. 130 kcal/mol vs. 170 kcal/mol).[1] Thermal energy acts as a catalyst for two primary irreversible failure modes.
Visualizing the Threat

The following diagram outlines the chemical fate of your compound under thermal stress.

degradation_pathways Target Target Molecule (Thioamide) Heat Thermal Stress (>50°C) Target->Heat Water Moisture + Heat Target->Water Nitrile Impurity A: Nitrile (Desulfurization) Heat->Nitrile Elimination H2S H₂S Gas (Toxic Byproduct) Heat->H2S Amide Impurity B: Amide (Hydrolysis) Water->Amide O/S Exchange Water->H2S

Figure 1: Primary thermal degradation pathways. Note that both pathways release H₂S, often detectable by smell before analytical detection.

The Pathways Explained
  • Thermal Desulfurization (Nitrile Formation): Under dry heat, the thioamide eliminates hydrogen sulfide (

    
    ) to form the corresponding nitrile (4-cyano-N-methylbenzenesulfonamide). This is an entropy-driven process favored at high temperatures [1].
    
  • Hydrolytic Desulfurization (Amide Formation): In the presence of trace moisture and heat, the sulfur atom is exchanged for oxygen, yielding the amide impurity. This reaction is autocatalytic if any acidic byproducts are present [2].

Module 2: Troubleshooting & Protocols

Scenario A: "My product turned yellow/orange during drying."

Diagnosis: Thermal Desulfurization. Thioamides are typically yellow, but a darkening to deep orange or brown usually indicates the formation of polymeric sulfur species or oxidative degradation products.

Corrective Protocol: The "Cold-Chain" Drying Method Do NOT use standard laboratory ovens. The combination of oxygen and heat is destructive.

MethodRisk LevelRecommendation
Convection Oven (>40°C) 🔴 CRITICAL FORBIDDEN. Promotes rapid nitrile formation.
Vacuum Oven (40°C) 🟡 HIGH Risky. Only acceptable if strictly anhydrous and <2 hours.
Desiccator (P₂O₅ / KOH) 🟢 SAFE Recommended for small scales. Slow but chemically inert.[2]
Lyophilization (Freeze Drying) 🔵 OPTIMAL Best Practice. Sublimation removes solvent without thermal stress.
Scenario B: "I see a new peak at RRT 0.85 on my HPLC."

Diagnosis: Likely the Nitrile impurity. Nitriles are less polar than thioamides and typically elute earlier on Reverse Phase (C18) columns.

Validation Step: Run a LC-MS check.

  • Target Mass:

    
    
    
  • Nitrile Mass:

    
     (Loss of 
    
    
    
    )
  • Amide Mass:

    
     (Exchange of 
    
    
    
    for
    
    
    )

Prevention Strategy: Solvent Selection Avoid nucleophilic solvents during workup.[3] Thioamides can undergo transamidation or solvolysis in alcohols at high temperatures [3].

  • Preferred Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Avoid (at high temps): Methanol, Ethanol, Water (unless pH is strictly neutral and temp is <10°C).

Module 3: Synthesis & Workup Decision Tree

Follow this logic flow to minimize thermal history during the isolation of the compound.

workup_logic Start Crude Reaction Mixture Solvent Is the solvent high boiling? (DMSO, DMF, Water) Start->Solvent Distill Rotary Evaporation (Bath > 45°C) Solvent->Distill Yes (Incorrect Path) Extract Aqueous Extraction (Keep pH 6-8) Solvent->Extract Yes (Correct Path) Precip Precipitation w/ Non-Solvent (e.g., Hexane/Ether) Solvent->Precip No (DCM/THF) Fail DEGRADATION RISK Distill->Fail Lyophilize Lyophilization (Freeze Dry) Extract->Lyophilize Success Stable Solid Lyophilize->Success Precip->Success

Figure 2: Decision matrix for isolating thermally labile thioamides.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize this compound from boiling ethanol? A: No. While recrystallization is standard for amides, boiling ethanol (


) is sufficient to initiate desulfurization in thioamides.
  • Alternative: Use a "solvent diffusion" method (dissolve in minimal DCM at RT, layer with Hexane/Ether and let stand in the fridge).

Q: How should I store the purified powder? A: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Thioamides are sensitive to oxidative desulfurization (forming S-oxides) upon long-term exposure to air [4].

Q: My sample smells like rotten eggs. Is it safe to use? A: The smell indicates the release of Hydrogen Sulfide (


), confirming that degradation has occurred.
  • Safety Warning:

    
     is toxic. Handle in a fume hood.
    
  • Purity Check: If the smell is faint, the bulk may still be usable, but you must quantitate the nitrile impurity before use in biological assays, as nitriles have vastly different biological activities than thioamides.

References

  • Mechanism of Thioamide Thermal Degradation

    • Source: BenchChem & Organic Chemistry Portal.
    • Insight: Thioamides undergo elimin

      
       under thermal stress. The 
      
      
      
      bond energy (130 kcal/mol) renders it the thermodynamic weak point compared to the sulfonamide group.[1]
    • Link:

  • Hydrolysis Kinetics

    • Source: Chemistry Steps & ChemGuide.
    • Insight: Hydrolysis of thioamides to amides is catalyzed by heat and extreme pH.
    • Link:

  • Solvent Interactions (Transamidation)

    • Source: NIH / PubMed Central.
    • Insight: Thioamides can undergo transamidation or solvolysis in nucleophilic solvents (like alcohols)
    • Link:

  • Oxidative Instability

    • Source: Vertex AI Research / General Organic Chemistry.
    • Insight: Sulfur atoms in thioamides are electron-rich and prone to oxidation to S-oxides, which subsequently degrade.[1] Inert atmosphere storage is critical.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Optimizing reaction temperature for 4-(Methylsulfamoyl)benzene-1-carbothioamide production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylsulfamoyl)benzene-1-carbothioamide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during this synthetic procedure, with a core focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

The most prevalent method for synthesizing aryl thioamides, including this compound, is the thionation of the corresponding primary amide, 4-(Methylsulfamoyl)benzamide. This transformation is typically achieved using a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) being a widely used and effective choice due to its relatively mild reaction conditions compared to other reagents like phosphorus pentasulfide (P₄S₁₀).[1][2]

Q2: Why is reaction temperature such a critical parameter in this synthesis?

Reaction temperature is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of thionation increases with temperature. However, an excessively high temperature can lead to the degradation of both the starting material and the product.

  • Reagent Stability: Lawesson's reagent itself is thermally sensitive and can decompose at temperatures exceeding 110 °C.[3] This decomposition not only reduces the amount of active thionating agent but also introduces additional impurities into the reaction mixture, complicating purification.

  • Side Reactions: The formation of byproducts, particularly the corresponding nitrile (4-(Methylsulfamoyl)benzonitrile), is a common side reaction in the thionation of primary amides. The rate of this dehydration reaction is highly temperature-dependent.

  • Product Purity: Careful control of the temperature is essential to maximize the yield of the desired thioamide while minimizing the formation of impurities, thus ensuring a higher purity of the final product.

Q3: What is the recommended starting temperature for the thionation of 4-(Methylsulfamoyl)benzamide with Lawesson's reagent?

A good starting point for this reaction is typically in the range of 60-80 °C. This temperature range is often sufficient to promote the thionation reaction at a reasonable rate without causing significant decomposition of Lawesson's reagent or promoting excessive side reactions. The reaction should be carefully monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material and the formation of the product.

Q4: How does the electron-withdrawing nature of the methylsulfamoyl group affect the reaction?

The methylsulfamoyl group (-SO₂NHCH₃) is a strong electron-withdrawing group. This electronic effect decreases the electron density on the carbonyl carbon of the starting amide, making it less nucleophilic. Consequently, the reaction may require slightly more forcing conditions (e.g., a longer reaction time or a temperature at the higher end of the recommended range) compared to the thionation of amides with electron-donating groups. However, excessively high temperatures should still be avoided to prevent the issues mentioned previously.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and provides guidance on how to resolve them, with a focus on temperature optimization.

Problem 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each step. Do not exceed 110 °C.The activation energy for the thionation of this electron-deficient amide may not be met at lower temperatures. A modest increase in temperature can significantly accelerate the reaction rate.
Insufficient reaction time. Extend the reaction time and continue to monitor the reaction.Thionation reactions can sometimes be slow, especially with less reactive substrates.
Poor quality of Lawesson's reagent. Use freshly purchased, high-purity Lawesson's reagent. Store it under anhydrous conditions.Lawesson's reagent can degrade over time, especially if exposed to moisture, leading to reduced reactivity.
Inappropriate solvent. Ensure a dry, high-boiling, aprotic solvent such as toluene or dioxane is used.Protic solvents can react with Lawesson's reagent, and low-boiling solvents may not allow for the necessary reaction temperature to be reached.

Problem 2: Significant Formation of Nitrile Byproduct

Possible Cause Troubleshooting Action Scientific Rationale
Reaction temperature is too high. Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider a longer reaction time.The dehydration of the primary amide to the nitrile is a competing side reaction that is significantly accelerated at higher temperatures.
Excess of Lawesson's reagent. Use a stoichiometric amount or a slight excess (e.g., 0.5-0.6 equivalents) of Lawesson's reagent.While a sufficient amount of the reagent is necessary, a large excess can sometimes promote side reactions.

Problem 3: Complex Mixture of Products and Difficult Purification

Possible Cause Troubleshooting Action Scientific Rationale
Decomposition of Lawesson's reagent. Maintain the reaction temperature below 110 °C.[3]Thermal decomposition of Lawesson's reagent leads to the formation of various phosphorus-containing byproducts that can complicate the purification process.[4]
Incorrect work-up procedure. After the reaction, consider a work-up procedure that involves quenching with a mild base (e.g., saturated sodium bicarbonate solution) and extraction. Column chromatography on silica gel is often necessary for purification.A proper work-up is crucial to remove unreacted reagents and byproducts. The polarity of the thioamide and potential impurities will dictate the appropriate chromatographic conditions.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound.

Materials:

  • 4-(Methylsulfamoyl)benzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating mantles with temperature controllers

  • TLC plates (silica gel 60 F₂₅₄)

  • HPLC system for quantitative analysis

Procedure:

  • Set up Parallel Reactions: Prepare three identical reaction setups. In each 50 mL round-bottom flask, place 4-(Methylsulfamoyl)benzamide (e.g., 1.0 g, 1.0 equiv) and anhydrous toluene (20 mL).

  • Add Lawesson's Reagent: To each flask, add Lawesson's reagent (e.g., 0.55 equiv).

  • Set Different Temperatures: Heat each flask to a different, constant temperature:

    • Reaction A: 70 °C

    • Reaction B: 85 °C

    • Reaction C: 100 °C

  • Monitor Reaction Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC and HPLC to determine the ratio of starting material, product, and major byproducts.

  • Work-up: Once the reaction in a particular flask is deemed complete (or has reached a plateau), cool the mixture to room temperature. Filter the mixture to remove any insoluble byproducts. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product from each reaction by column chromatography on silica gel. Determine the yield and purity of the isolated this compound for each reaction temperature.

Data Presentation

The following table provides a representative summary of the expected outcomes from the temperature optimization study.

ReactionTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
A 7086595Slow but clean reaction.
B 8548592Good balance of reaction rate and purity.
C 10027580Faster reaction, but significant nitrile formation and some reagent decomposition observed.

Note: The data in this table are illustrative and may vary based on specific experimental conditions.

Visualizing the Process

Reaction Workflow Diagram:

reaction_workflow cluster_prep Reaction Setup cluster_reaction Thionation cluster_workup Work-up & Purification A 1. Combine 4-(Methylsulfamoyl)benzamide and Anhydrous Toluene B 2. Add Lawesson's Reagent A->B Stir C 3. Heat to Optimized Temperature (e.g., 85°C) B->C Inert Atmosphere D 4. Monitor by TLC/HPLC C->D Time E 5. Quench and Extract D->E Reaction Complete F 6. Column Chromatography E->F G 7. Isolate Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram:

troubleshooting_flowchart Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield Yes HighImpurity High Impurity Level Start->HighImpurity No, but... TempTooLow Increase Temperature (in increments) LowYield->TempTooLow Is Temp < 80°C? CheckReagent Check Reagent Quality LowYield->CheckReagent Is Temp > 80°C? TempTooHigh Decrease Temperature HighImpurity->TempTooHigh Nitrile byproduct? OptimizeWorkup Optimize Work-up/ Purification HighImpurity->OptimizeWorkup Multiple spots on TLC?

Caption: Troubleshooting flowchart for optimizing reaction temperature.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]

  • Gompper, R., & Schmidt, R. R. (1962). Synthese von Thioamiden. Angewandte Chemie, 74(19), 780-780. [Link]

  • Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700. [Link]

  • Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson’s Reagent. Organic Letters, 8(8), 1625–1628. [Link]

  • Shimizu, T., & Itoh, T. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin, 68(7), 679-681. [Link]

  • Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984). Thiation with 2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide: N-Methylthiopyrrolidone. Organic Syntheses, 62, 158. [Link]

Sources

Overcoming hygroscopic challenges with 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Overcoming Hygroscopic Challenges & Stability Protocols

Executive Technical Overview

4-(Methylsulfamoyl)benzene-1-carbothioamide (MSBC) presents a unique challenge in drug development due to the orthogonal reactivity of its functional groups. While the methylsulfamoyl moiety (


) contributes to polarity and hydrogen bonding potential, the carbothioamide group  (

) is the critical stability liability.

The primary technical challenge is not merely physical water absorption (hygroscopicity) but the subsequent chemical hydrolysis triggered by that moisture.[1] In the presence of water, the thioamide undergoes desulfurization to form the corresponding amide, releasing hydrogen sulfide (


). This renders standard "drying" protocols risky if not executed with precise control over temperature and pH.

This guide provides field-proven troubleshooting workflows to stabilize MSBC, ensuring assay integrity and synthetic reliability.

Troubleshooting Guide & FAQs

Category A: Physical State & Handling[2][3][4]

Q1: The MSBC powder has transitioned from a free-flowing solid to a sticky, yellow gum. Is it recoverable?

Diagnosis: This is a classic sign of deliquescence followed by partial hydrolysis . The color shift (often darkening to deep yellow or orange) suggests the formation of sulfur-rich degradation byproducts or elemental sulfur.

Resolution Protocol:

  • Immediate Assessment: Check for a "rotten egg" odor (

    
    ).
    
    • If odor is strong: The batch is chemically compromised (degraded >5%). Discard.

    • If odor is absent/faint: Proceed to Rescue Drying .

  • Rescue Drying: Do NOT use heat.

    • Dissolve the gum in anhydrous Ethyl Acetate or DCM (avoid alcohols).

    • Add activated 3Å Molecular Sieves to the solution and stir for 30 minutes.

    • Filter and precipitate with anhydrous n-Heptane .

    • Vacuum dry the precipitate at 25°C (max) over

      
      .
      

Q2: We observe "caking" in the drum despite double-bagging. Why is moisture permeating?

Root Cause: Standard LDPE bags are permeable to moisture over time. The methylsulfamoyl group is a strong H-bond donor/acceptor, creating a high driving force for moisture uptake that overcomes standard barriers.

Corrective Action:

  • Switch to Aluminum Laminate: Use heat-sealed Aluminum/Polyethylene laminate bags (Alu-Poly). These provide a near-zero Water Vapor Transmission Rate (WVTR).

  • Desiccant Strategy: Place desiccant sachets (Silica Gel or Clay) between the primary and secondary bag, never in direct contact with the MSBC to avoid localized over-drying or static charging.

Category B: Chemical Stability & Analysis

Q3: Our HPLC assay shows a "ghost peak" at RRT 0.85 that grows over time in the autosampler. What is it?

Analysis: This is likely the Oxo-derivative (Amide) formed by hydrolysis of the thioamide in the HPLC solvent.

  • Reaction:

    
    
    

Solution:

  • Solvent Change: Switch diluent from Water/Acetonitrile to Anhydrous Acetonitrile or Methanol (with minimal water).

  • Temperature: Cool the autosampler to 4°C . Hydrolysis rates for thioamides drop significantly below 10°C.

  • Buffer pH: If aqueous buffers are mandatory, maintain pH 5.0–6.0 . Avoid basic pH (

    
    ), which rapidly accelerates thioamide hydrolysis.
    

Q4: Can we use lyophilization (freeze-drying) to remove water from a wet batch?

Verdict: Proceed with Extreme Caution. While lyophilization removes water, the sublimation process can induce amorphous phase transitions . Amorphous MSBC is significantly more hygroscopic than its crystalline form.

  • Recommendation: Use Vacuum Drying at ambient temperature instead. If lyophilization is necessary, immediately anneal the product or store under Argon.

Critical Experimental Workflows

Workflow A: Anhydrous Handling Protocol

This protocol ensures zero moisture ingress during weighing and transfer, critical for quantitative analytical standards.

Step-by-Step Methodology:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Environment: Operate within a Glove Box (

    
     RH) or a Glove Bag  purged with Nitrogen.
    
  • Weighing:

    • Use anti-static weighing boats (sulfonamides are prone to static).

    • Limit exposure time to

      
       minutes.
      
  • Solvent Prep: Use only solvents dried over molecular sieves. Sparge solvents with Nitrogen to remove dissolved Oxygen (which can oxidize the thioamide sulfur).

Workflow B: Quantitative Moisture Determination

Standard Karl Fischer (KF) titration often fails because the thioamide sulfur can interfere with the iodine redox reaction, leading to false positives.

Modified Protocol:

  • Method: Coulombometric KF with a Ketone-based reagent (to suppress side reactions) or use Loss on Drying (LOD) under vacuum if the melting point permits.

  • Alternative: TGA (Thermogravimetric Analysis) .

    • Ramp: 10°C/min to 105°C.

    • Interpretation: Weight loss

      
       is solvent/water. Weight loss onset 
      
      
      
      is likely degradation (desulfurization).

Visualizations & Mechanisms

Figure 1: Thioamide Degradation & Stabilization Logic

The following diagram illustrates the moisture-induced degradation pathway and the intervention points for stabilization.

MSBC_Stability MSBC MSBC (Thioamide) (Active) Complex Tetrahedral Intermediate MSBC->Complex + H2O Moisture Moisture (H2O) Moisture->Complex Amide Amide Impurity (Inactive) Complex->Amide Hydrolysis H2S H2S Gas (Toxic/Smell) Complex->H2S Elimination Desiccant Intervention: Desiccant/Alu-Bag Desiccant->Moisture Blocks LowTemp Intervention: Low Temp (<10°C) LowTemp->Complex Slows Kinetics

Caption: Figure 1. Mechanism of moisture-induced hydrolysis of the carbothioamide group and critical stabilization intervention points.

Figure 2: Decision Tree for Handling Hygroscopic Batches

Handling_Decision Start Batch Received Check Check Physical State Start->Check FreeFlow Free Flowing? Check->FreeFlow Yes Standard Protocol: Store 2-8°C Alu-Bag + Desiccant FreeFlow->Yes Yes No Clumped/Sticky FreeFlow->No No Smell Sulfur Odor? No->Smell SmellYes Degraded (>5%) REJECT / RE-PURIFY Smell->SmellYes Yes SmellNo Reversible Wetting Smell->SmellNo No Drying Vacuum Dry (No Heat, P2O5) SmellNo->Drying Drying->Yes Retest & Store

Caption: Figure 2. Operational decision matrix for assessing and salvaging MSBC batches based on physical appearance and olfactory indicators.

Quantitative Data Summary

Table 1: Stability Profile of MSBC under Various Conditions

ConditionDurationAppearanceAssay (HPLC)Recommendation
25°C / 60% RH (Open)24 HoursYellowing, sticky92.5% (-7.5%)CRITICAL FAIL - Do not expose.
25°C / Desiccator 30 DaysWhite powder99.8%PASS - Short-term storage.
4°C / Sealed Alu-Bag 6 MonthsWhite powder99.9%PASS - Long-term storage.
40°C / 75% RH 4 HoursOrange gum65.0%FAIL - Accelerated degradation.

References

  • Hygroscopicity in Pharmaceutical Ingredients. PharmaInfo. Overview of moisture adsorption kinetics and physical stability impacts.[2][3][4]

  • Stability of Thioamide Derivatives. National Institutes of Health (NIH). Discusses the substitution of amides to thioamides and the associated hydrolytic challenges in biological buffers.

  • Co-Crystallization Approach to Enhance Stability. Semantic Scholar. Reviews methods to stabilize moisture-sensitive APIs through crystal engineering, relevant for sulfonamide derivatives.

  • Moisture Effects on Solid Dosage Forms. Journal of Pharmaceutical Sciences. Foundational text on water-solid interactions and the role of desiccants in packaging.[2]

Sources

Removing solvent residues from 4-(Methylsulfamoyl)benzene-1-carbothioamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Methylsulfamoyl)benzene-1-carbothioamide

Executive Summary

You are likely accessing this guide because standard rotary evaporation has failed to remove solvent residues from This compound (henceforth referred to as Compound 4-MSBC ), or because you are observing degradation (yellowing/smell of


) during drying.

Compound 4-MSBC presents a "Perfect Storm" of purification challenges:

  • High Polarity: The sulfonamide and thioamide groups necessitate polar, high-boiling solvents (DMSO, DMF, DMAc) for synthesis.

  • Thermal Instability: The thioamide moiety (

    
    ) is thermodynamically less stable than its amide counterpart.[1] Heating above 
    
    
    
    risks desulfurization to the nitrile or hydrolysis to the amide.
  • Lattice Entrapment: The strong hydrogen bond donor/acceptor motifs often trap solvents within the crystal lattice, forming stable solvates that resist vacuum drying.

This guide provides three validated workflows to remove solvents to ICH Q3C compliant levels without compromising molecular integrity.

Module 1: Removing High-Boiling Solvents (DMSO/DMF)

The Challenge: DMSO (BP


) and DMF (BP 

) have low vapor pressures. Removing them via heat degrades the thioamide.
Protocol A: Aqueous Trituration (The "Crash Out")

Best for: Large bulk removal of reaction solvents.

Mechanism: DMSO and DMF are miscible with water.[2] Compound 4-MSBC is lipophilic enough to precipitate in water. By slowly adding the organic solution to water, we force the compound out of solution while the solvent remains in the aqueous phase.

Step-by-Step Workflow:

  • Dissolution: Ensure your crude product is fully dissolved in the minimum amount of DMSO/DMF.

  • Preparation: Cool a beaker of deionized water (

    
     volume of your organic phase) to 
    
    
    
    .
  • Precipitation: Under vigorous stirring (1000 RPM), add the organic solution dropwise into the water.

    • Critical: Do not dump it in. Rapid addition traps solvent inside the precipitating amorphous solid.

  • Digestion: Continue stirring for 30 minutes to allow trapped solvent to diffuse out.

  • Filtration: Filter via sintered glass. Wash the cake

    
     with water.
    
  • Displacement: Wash the cake

    
     with a volatile, non-solvating solvent (e.g., chilled Isopropanol or MTBE) to displace residual water.
    
Protocol B: Lyophilization (Freeze Drying)

Best for: Final polishing of sensitive samples.

Mechanism: Sublimation removes solvent from the frozen state, bypassing the liquid phase where thermal degradation occurs.

Step-by-Step Workflow:

  • Dilution: Dilute the DMSO/DMF solution with water or tert-butanol (1:1 ratio) to raise the freezing point.

  • Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath.

  • Sublimation: Connect to a lyophilizer (

    
    ). Run for 24–48 hours.
    

Visualization: Solvent Removal Decision Logic

SolventRemoval Start Identify Residual Solvent CheckBP Is Solvent High Boiling? (DMSO, DMF, DMAc) Start->CheckBP CheckLattice Is Solvent Trapped in Lattice? (Solvate) CheckBP->CheckLattice No (MeOH, DCM) MethodTrit Protocol A: Aqueous Trituration CheckBP->MethodTrit Yes (Bulk Removal) MethodSlurry Protocol C: Slurry Digestion CheckLattice->MethodSlurry Yes (NMR shifts visible) MethodVac Standard Vacuum Drying (<40°C) CheckLattice->MethodVac No (Surface Adsorbed) MethodLyo Protocol B: Lyophilization MethodTrit->MethodLyo Trace Residue Remains

Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on solvent type and entrapment state.

Module 2: Breaking Crystal Lattice Solvates

The Challenge: You have dried the sample for 48 hours, but the NMR still shows 0.5 equivalents of solvent. The solvent is not "wetting" the crystal; it is part of the crystal (a solvate).

Protocol C: Slurry Digestion (Polymorph Switching)

Mechanism: Suspended the solid in a solvent where the compound is insoluble , but the impurity solvent is soluble . Heat provides the energy to break the lattice and reorganize into a non-solvated polymorph.

Reagents:

  • Anti-Solvent: Isopropanol (IPA) or Methyl tert-butyl ether (MTBE). Note: Avoid alcohols if esterification is a risk, though unlikely here.

Workflow:

  • Suspension: Place crude solid in Anti-Solvent (

    
    ).
    
  • Thermal Cycling:

    • Heat to

      
       (below thioamide decomp temp) for 2 hours.
      
    • Cool to Room Temp for 2 hours.

    • Repeat

      
      .
      
  • Filtration: Filter while warm (

    
    ).
    
  • Validation: Run

    
    -NMR. The solvent peak should be significantly diminished or absent.
    
Module 3: Thermal Safety & Regulatory Limits

The Challenge: Thioamides are prone to oxidative desulfurization.



Signs of failure: Sample turns bright yellow/orange or smells like rotten eggs (

).

Safety Protocol:

  • Never heat >

    
     during drying.
    
  • Always use an inert gas bleed (Nitrogen/Argon) when breaking vacuum.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) in the vacuum desiccator to aggressively scavenge water/solvent vapors, reducing the need for heat.
    

Data: ICH Q3C (R8) Guidelines for Common Solvents Target these limits for pharmaceutical compliance.

SolventClassBoiling Point (

)
PDE Limit (mg/day)Concentration Limit (ppm)Removal Difficulty
DMSO 318950.05000High (Viscous/High BP)
DMF 21538.8880High (Toxic/High BP)
Methanol 26530.03000Low (Lattice entrapment risk)
DCM 2406.0600Low
Frequently Asked Questions (Troubleshooting)

Q1: My sample turned into an oil after adding water (Protocol A). What happened?

  • Diagnosis: "Oiling out." You likely added the organic phase too fast, or the concentration was too high. The compound precipitated as a supercooled liquid rather than a crystal.

  • Fix: Re-dissolve in a minimum amount of warm IPA, scratch the glass to induce nucleation, and cool slowly.

Q2: Can I use a Rotovap if I have a high-vacuum pump?

  • Answer: Risky.[3] Even with high vacuum (

    
    ), the enthalpy of vaporization for DMSO is high. You often need bath temps 
    
    
    
    to drive it off at a reasonable rate. Protocol A or B is safer for thioamide integrity.

Q3: The NMR shows the solvent peak shifting position. Why?

  • Answer: This confirms Hydrogen Bonding . The solvent is interacting with the sulfonamide

    
     or thioamide 
    
    
    
    . This is a strong indicator of a solvate. You must use Protocol C (Slurry Digestion) to break this interaction; vacuum alone will not work.

Q4: Is the "Rotten Egg" smell normal?

  • Answer: NO. This indicates

    
     evolution, meaning your thioamide is decomposing. Stop heating immediately. Check the pH of your solution; acidic conditions accelerate thioamide hydrolysis. Neutralize with mild bicarbonate if necessary before re-isolation.
    
References
  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. (2021).[4][5] [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (1989).
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.[6] (2014).[2][7] (Context on thioamide stability and protection).

  • Caira, M. R.Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208. (1998).

Sources

Technical Support Center: Spectroscopic Analysis of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-(Methylsulfamoyl)benzene-1-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret spectral data, ensuring the purity and identity of your compound. Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory authorities like the FDA and EMA to ensure drug safety and efficacy.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered during the analysis of this sulfonamide-thioamide compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A1: Organic impurities are the most common and can arise from various stages of the manufacturing process or degradation.[1] For this specific molecule, impurities generally fall into these categories:

  • Starting Materials: Unreacted 4-(methylsulfamoyl)benzonitrile or reagents used in the thionation step (e.g., Lawesson's reagent, P₄S₁₀).

  • Intermediates: Incomplete reaction products or partially modified starting materials.[3]

  • By-products: Compounds formed from side reactions. A primary concern is the corresponding amide, 4-(methylsulfamoyl)benzene-1-carboxamide, formed by incomplete thionation or hydrolysis of the thioamide.[4]

  • Degradation Products: The thioamide functional group can be susceptible to oxidation (forming S-oxides) or hydrolysis under certain pH and temperature conditions, reverting to the more stable amide.[5]

  • Residual Solvents: Volatile organic compounds from the reaction or purification steps that remain in the final product.[1][3]

Troubleshooting Spectroscopic Data

This section addresses specific anomalies you might observe in your analytical data and provides a logical workflow for identification.

Q2: My Mass Spectrum shows an unexpected peak with a mass difference of approximately 16 Da from my target compound. What is it?

A2: This is a very common observation when working with thioamides. A mass difference of ~16 Da can indicate either the loss of sulfur and gain of oxygen, or the addition of an oxygen atom. High-resolution mass spectrometry (HRMS) is crucial to distinguish between these possibilities.

  • Hypothesis 1: Hydrolysis to the Amide. The most likely impurity is the corresponding amide, 4-(methylsulfamoyl)benzene-1-carboxamide. This occurs when the sulfur atom of the thioamide is replaced by an oxygen atom.

    • Mass Change: -15.9772 Da (S replaced by O). Your unexpected peak will be at [M - 16].

    • Causality: Thioamides can hydrolyze back to amides, especially in the presence of water and acid/base catalysts, or if certain salts like those of silver or mercury are present.[4]

  • Hypothesis 2: Oxidation to the S-oxide. The thioamide group can be oxidized to form a thioamide S-oxide.

    • Mass Change: +15.9949 Da (addition of O). Your unexpected peak will be at [M + 16].

    • Causality: This is a known metabolic and degradation pathway for thioamides.[5]

The workflow below outlines how to approach this ambiguity.

Sources

Optimization of pH conditions for 4-(Methylsulfamoyl)benzene-1-carbothioamide stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Methylsulfamoyl)benzene-1-carbothioamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound, with a primary focus on pH conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research.

Introduction

This compound is a molecule of interest due to its unique structural features: a sulfonamide group and a carbothioamide (thioamide) group. Both functional groups are prevalent in medicinal chemistry and can significantly influence a compound's physicochemical properties, including its stability.[1] The thioamide group, a sulfur analog of an amide, imparts distinct electronic and steric properties, which can affect its susceptibility to hydrolysis.[2][3] Similarly, the sulfonamide group's stability can also be influenced by the surrounding pH.[4] Understanding and controlling the pH of solutions containing this compound is therefore critical for accurate experimental results and for the development of stable formulations.

This guide will walk you through the key considerations for maintaining the stability of this compound, with a focus on preventing degradation during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound.

IssuePossible Cause(s)Recommended Actions
Unexpectedly low assay values or loss of potency in aqueous solutions over time. Hydrolytic Degradation: The carbothioamide functional group is susceptible to hydrolysis, which can be accelerated under certain pH conditions.[5] The sulfonamide group may also undergo hydrolysis, although it is generally more stable.[6]1. Conduct a pH-rate profile study: This is crucial to identify the pH at which the compound exhibits maximum stability. (See Experimental Protocols section for a detailed method). 2. Analyze for Degradants: Use a stability-indicating HPLC method to detect and quantify potential degradation products. Likely degradants could include the corresponding amide or carboxylic acid from thioamide hydrolysis.[7] 3. Re-evaluate Solvent System: If aqueous stability is poor across a wide pH range, consider using non-aqueous solvents or co-solvents. Lyophilization is also an option for long-term storage of solid material.[5]
Appearance of new, unidentified peaks in your chromatogram. pH-Mediated Degradation: Different degradation pathways can be favored at different pH values, leading to a variety of degradation products.[8] Oxidation: The thioamide's sulfur atom can be susceptible to oxidation.[7]1. Characterize Degradation Products: Perform forced degradation studies under acidic, basic, and oxidative conditions to intentionally generate and identify potential degradants.[9][10] This will help in developing a robust, stability-indicating analytical method. 2. Control Headspace: When preparing solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Poor or inconsistent solubility. pH-Dependent Ionization: The sulfonamide group has an acidic proton and its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[11]1. Determine the pKa: Experimentally determine the pKa of the sulfonamide group to understand its ionization profile. 2. Adjust pH for Solubilization: For experiments requiring the compound to be in solution, adjust the pH to a value where the ionized, more soluble form is predominant. Be mindful that this may not be the pH of optimal stability. 3. Use of Co-solvents: If pH adjustment is not feasible or compromises stability, consider the use of pharmaceutically acceptable co-solvents.
Variability in results between experimental runs. Inconsistent pH Control: Small variations in buffer preparation or pH measurement can lead to significant differences in stability and solubility.[12]1. Standardize Buffer Preparation: Use calibrated pH meters and follow standardized procedures for all buffer preparations. 2. Verify pH of Final Solution: Always measure the pH of your final experimental solution after the addition of the compound, as it can sometimes alter the pH of the buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to pH-dependent degradation?

A1: The two primary functional groups of concern are the carbothioamide (thioamide) and the sulfonamide groups. The thioamide group is generally more susceptible to hydrolysis than its amide counterpart, and this process can be catalyzed by both acid and base.[3][5] The sulfonamide group is relatively stable, but can also undergo hydrolysis under more extreme pH and temperature conditions.[4][6]

Q2: In what pH range is this compound expected to be most stable?

Q3: What are the likely degradation products I should look for?

A3: The most probable degradation product from the hydrolysis of the carbothioamide group is the corresponding amide, 4-(methylsulfamoyl)benzene-1-carboxamide. Further hydrolysis could lead to the formation of 4-(methylsulfamoyl)benzoic acid.[7] Degradation of the sulfonamide group would result in the cleavage of the S-N bond.[13]

Q4: How should I store stock solutions of this compound?

A4: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, store the solution at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container.[7] The choice of solvent and pH for the stock solution should be based on your stability data. For long-term storage, the solid compound should be kept in a cool, dry, and dark place.

Q5: Besides pH, what other factors can affect the stability of this compound?

A5: In addition to pH, you should consider the effects of temperature, light, and oxidizing agents .[7] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, should be performed to evaluate the impact of these factors.[14][15]

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for Stability Optimization

This protocol outlines a systematic approach to determine the pH at which this compound exhibits the greatest stability.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers across a pH range of 2 to 10.

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

  • Calibrated pH meter.

  • HPLC system with a UV detector and a suitable C18 column.

2. Buffer Preparation:

  • Prepare a series of buffers (e.g., at pH 2, 3, 4, 5, 6, 7, 8, 9, and 10) with a consistent buffer strength (e.g., 50 mM).

  • Ensure all buffers are filtered through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final percentage of organic solvent should be kept low and consistent across all samples to minimize its effect on stability.

4. Stability Study Execution:

  • Divide each pH sample into aliquots for different time points.

  • Store the samples at a constant, controlled temperature (e.g., 40°C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each pH sample.

  • Immediately quench any further degradation by diluting the sample in the mobile phase and/or storing it at a low temperature (e.g., 2-8°C) until analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Quantify the peak area of the parent compound at each time point for each pH.

6. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration of the parent compound versus time.

  • Determine the observed degradation rate constant (k_obs) from the slope of the line for each pH.

  • Plot the logarithm of k_obs versus pH. The pH at which the rate constant is at a minimum is the pH of maximum stability.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers prep_stock Prepare Stock Solution start->prep_stock prep_samples Prepare Samples at Each pH prep_buffers->prep_samples prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample_timepoint Sample at Time Points incubate->sample_timepoint quench Quench Reaction sample_timepoint->quench hplc_analysis HPLC Analysis quench->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end Determine Optimal pH data_analysis->end

Caption: Workflow for Determining the pH-Rate Profile.

Potential Degradation Pathways

degradation_pathway parent This compound amide 4-(Methylsulfamoyl)benzene-1-carboxamide parent->amide Hydrolysis (H+ or OH-) sulfonamide_cleavage Sulfonamide Cleavage Products parent->sulfonamide_cleavage Hydrolysis (Extreme pH/Heat) acid 4-(Methylsulfamoyl)benzoic acid amide->acid Further Hydrolysis (H+ or OH-)

Caption: Potential Hydrolytic Degradation Pathways.

References

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

  • Ismail, J., et al. (2002). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1379-1384. Retrieved from [Link]

  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. Retrieved from [Link]

  • Narender, P., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Research and Analysis, 2(3), 63-71. Retrieved from [Link]

  • Onyx scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Park, S. Y., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(3), 579-584. Retrieved from [Link]

  • Sacher, J. R., & Weinreb, S. M. (2009). 2-(TRIMETHYLSILYL)ETHANESULFONAMIDE (SES-NH2). Organic Syntheses, 86, 254-263. Retrieved from [Link]

  • Szymański, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13247. Retrieved from [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Zawadzka, K., et al. (2020). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. International Journal of Molecular Sciences, 21(11), 4114. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns for validating 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Series: Mass Spectrometry Profiling of Thioamide-Sulfonamide Hybrids

Subject: 4-(Methylsulfamoyl)benzene-1-carbothioamide Formula:


Exact Mass (

):
231.0262 Da Application: Validation of synthetic intermediates, impurity profiling, and structural confirmation in drug discovery (Carbonic Anhydrase Inhibition/Anti-bacterial research).

Executive Summary & Mechanistic Rationale

As Senior Application Scientists, we often encounter "identity crises" in small molecule analysis where functional group interchanges (specifically O


 S) occur during metabolism or synthesis. For This compound  (herein referred to as Target-T ), the validation challenge lies in distinguishing it from its oxo-analog (Amide) and its degradation product (Nitrile).

This guide moves beyond basic spectral matching. We utilize the unique "Dual-Sulfur Decay" fragmentation logic. The molecule contains two distinct sulfur centers with disparate high-energy behaviors:[1][2]

  • The Thioamide (

    
    ):  Prone to neutral loss of 
    
    
    
    (34 Da), driving the formation of a nitrile cation.
  • The Sulfonamide (

    
    ):  Prone to 
    
    
    
    extrusion (64 Da) via rearrangement, a classic "sulfonamide pop" observed in ESI+.[3]

By monitoring these two orthogonal pathways, you create a self-validating identification system that rules out isobaric interferences.

Theoretical Fragmentation & Pathway Mapping

The following diagram illustrates the competing fragmentation pathways. Note the critical divergence: the thioamide moiety typically fragments before the sulfonamide core due to the lability of the


 bond compared to the sulfone.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 231.02 (Thioamide Intact) Inter1 Intermediate A [M+H - NH3]+ m/z 214.00 (Thioamide -> Thioacyl) Parent->Inter1 - NH3 (17 Da) Minor Pathway Inter2 Major Fragment B [M+H - H2S]+ m/z 197.03 (Nitrile Cation) Parent->Inter2 - H2S (34 Da) Diagnostic for Thioamide Inter3 Rearrangement C [M+H - SO2]+ m/z 167.06 (Aniline Derivative) Parent->Inter3 - SO2 (64 Da) Sulfonamide Rearrangement DeepFrag Deep Fragment D [M+H - H2S - SO2]+ m/z 133.05 (Phenyl Nitrile Core) Inter2->DeepFrag - SO2 (64 Da) Inter3->DeepFrag - H2S (34 Da)

Figure 1: Orthogonal fragmentation pathways. The "Red Route" (Loss of


) is the primary discriminator against amide analogs.

Comparative Analysis: Target vs. Alternatives

To validate Target-T , you must experimentally disprove the presence of its two closest structural impostors.

The Impostors
  • The Amide Analog: 4-(Methylsulfamoyl)benzamide. (Common synthetic byproduct where

    
     is replaced by 
    
    
    
    ).
  • The Nitrile Degradant: 4-cyanobenzenesulfonamide. (Result of thermal degradation of the thioamide).

Differentiation Matrix
FeatureTarget-T (Thioamide) Alternative A (Amide) Alternative B (Nitrile)
Precursor (

)
231.026 Da 215.049 Da197.038 Da
Mass Defect High (Sulfur rich)Lower (Oxygen rich)Moderate
Isotope Pattern Distinct M+2 (~9-10%) due to 2x S M+2 (~4-5%) due to 1x S M+2 (~4-5%) due to 1x S
Primary Neutral Loss -34 Da (

)
-17 Da (

) or -46 Da (

)
None (Stable Core)
Diagnostic Fragment m/z 197 (Nitrile) m/z 197 (Nitrile)Parent is m/z 197
Retention Time (RP-LC) Moderate (Thioamide is less polar than Amide)Early Eluter (More Polar)Late Eluter (Less Polar)

Critical Insight: The Amide analog will never lose 34 Da. If you see a loss of 34 Da, you have confirmed the Thioamide. If you see a loss of 17 Da (


) from m/z 215, you have the Amide.

Experimental Protocol: The "Dual-Loss" Validation Workflow

Do not rely on a single scan. Use this step-by-step workflow to confirm identity with >99% confidence.

Step 1: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate if possible; Formic acid promotes the

      
       species required for the 
      
      
      
      elimination mechanism.
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Ramp 15–45 eV. (Low energy preserves the parent; high energy forces the

    
     pop).
    
Step 2: The Validation Logic Tree

Use the following logic flow to interpret your data.

ValidationLogic Start Acquire MS1 Spectrum Analyze Isotope Pattern CheckMass Is Precursor m/z ~231.02? Start->CheckMass CheckIso Is M+2 Intensity > 8%? (Indicates 2 Sulfurs) CheckMass->CheckIso Yes Result_Amide IDENTIFIED: Amide Impurity CheckMass->Result_Amide No (m/z ~215) Result_Nitrile IDENTIFIED: Nitrile Degradant CheckMass->Result_Nitrile No (m/z ~197) MS2_Step Trigger MS/MS (CID) CheckIso->MS2_Step Yes CheckIso->Result_Amide No (Only 1 S) CheckLoss34 Do you see Neutral Loss of 34 Da (H2S)? (Fragment m/z 197) MS2_Step->CheckLoss34 CheckLoss64 Do you see Neutral Loss of 64 Da (SO2)? CheckLoss34->CheckLoss64 Yes CheckLoss34->Result_Amide No (Loss of 17 only) Result_Thio CONFIRMED: Thioamide Target CheckLoss64->Result_Thio Yes

Figure 2: Decision tree for distinguishing the target from metabolic or synthetic impurities.

Detailed Fragmentation Mechanisms

Mechanism A: The Thioamide "Retro-Ene" (Loss of )

This is the most specific reaction. The proton on the thioamide nitrogen transfers to the sulfur, weakening the C=S bond.

  • Precursor: m/z 231 (

    
    )
    
  • Transition: 4-membered ring transition state.

  • Product: m/z 197 (

    
    , Nitrile cation).
    
  • Significance: This transition is energetically favorable for thioamides but impossible for amides (which would lose water, m/z 18, but usually lose

    
     first).
    
Mechanism B: The Sulfonamide Rearrangement (Loss of )

Common in all sulfonamides. The oxygen atoms on the sulfone group interact with the aromatic ring, leading to the extrusion of


 gas.
  • Precursor: m/z 231 or m/z 197.

  • Product: m/z 167 (from parent) or m/z 133 (from nitrile fragment).

  • Significance: Confirms the integrity of the sulfonamide tail. If this is missing, your molecule might be a sulfide or sulfoxide.

References

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • BenchChem Technical Guides. Characterization of Thioamide Compounds: Distinguishing Thioamides from Amides via HRMS. Link

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Mass Spectrometry Reviews. (General reference for neutral loss rules).
  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (For ionization energies of thioamides vs amides). Link

Sources

Reproducibility of published synthesis methods for 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates reproducible synthetic pathways for 4-(methylsulfamoyl)benzene-1-carbothioamide (CAS: N/A for specific derivative, generic thiobenzamide class). This molecule is a critical "Janus" scaffold—possessing a sulfonamide moiety (common in diuretics and carbonic anhydrase inhibitors) and a thioamide group (a reactive precursor for thiazole synthesis).

Our analysis prioritizes the Nitrile-to-Thioamide transformation, as it offers superior atom economy compared to the Amide-to-Thioamide route. We compare two primary methodologies:

  • Magnesium-Mediated Thionation (NaSH/MgCl₂): The preferred method for scalability and cost, though requiring careful pH control during workup.

  • Dithiophosphate-Mediated Thionation: A cleaner, acid-catalyzed method ideal for small-scale, high-purity library generation.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the chemoselective transformation of the cyano group in the presence of the sulfonamide. The sulfonamide


 is acidic (

), which complicates base-mediated methods.
Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target Target: 4-(Methylsulfamoyl) benzene-1-carbothioamide Precursor Precursor: 4-Cyano-N-methyl benzenesulfonamide Target->Precursor Thionation (Critical Step) StartMat Starting Material: 4-Cyanobenzenesulfonyl chloride Precursor->StartMat Sulfonamide Formation Amine Methylamine Precursor->Amine

Caption: Retrosynthetic logic prioritizing the 4-cyano-N-methylbenzenesulfonamide intermediate.

Method A: Magnesium-Mediated Thionation (Recommended)

Principle: This method utilizes Magnesium Chloride (


) to coordinate with the nitrile nitrogen, increasing its electrophilicity. This allows Sodium Hydrosulfide (NaSH) to attack at room temperature, avoiding the harsh conditions of 

gas or Lawesson’s reagent.

Suitability: High scalability; tolerates the sulfonamide moiety well.

Experimental Protocol

Reagents:

  • 4-Cyano-N-methylbenzenesulfonamide (1.0 equiv)

  • 
     (1.2 equiv)
    
  • NaSH (Sodium hydrosulfide hydrate, 70%) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 4-cyano-N-methylbenzenesulfonamide (10 mmol) in DMF (30 mL). Add

    
     (12 mmol). The solution may slightly warm; stir for 15 minutes to allow coordination.
    
  • Thionation: Add NaSH (25 mmol) in a single portion. Note: The excess NaSH is required because the sulfonamide proton will consume 1 equivalent of base.

  • Reaction: Seal the flask and stir vigorously at Room Temperature (20–25°C) for 4–6 hours. Monitor by TLC (the thioamide is significantly more polar and yellow/orange compared to the nitrile).

  • Quench (Critical): Pour the dark green/black reaction mixture into 100 mL of ice-cold water. A precipitate may form, but it often contains Mg-complexes.

  • Acidic Workup: Acidify the aqueous slurry to pH 2–3 using 1N HCl.

    • Why? This breaks the Mg-Thioamide coordination complex and reprotonates the sulfonamide.

    • Safety: This will release

      
       gas. Perform in a fume hood. 
      
  • Isolation: Stir the acidic suspension for 20 minutes. Filter the yellow solid. Wash copiously with water to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol/Water or Chloroform.

Diagram 2: Method A Workup Logic

WorkupLogic ReactionMix Reaction Mixture (Thioamide-Mg Complex + Sulfonamide Salt) WaterQuench Pour into Water ReactionMix->WaterQuench Acidification Add 1N HCl (pH 2-3) WaterQuench->Acidification GasRelease Release of H2S Gas (Hood Required!) Acidification->GasRelease Filtration Filter Solid Acidification->Filtration Breaks Mg-Complex FinalProduct Pure Thioamide (Yellow Solid) Filtration->FinalProduct

Caption: Critical workup steps to ensure dissociation of the Magnesium-Thioamide complex.

Method B: Diethyl Dithiophosphate Mediated Thionation

Principle:


-Diethyl dithiophosphate acts as both an acid catalyst and a sulfur donor.[3] This method is "cleaner" as it avoids metal salts and strong bases, making it highly compatible with base-sensitive substrates (though sulfonamides are generally base-stable, this method avoids salt formation).

Suitability: Small-to-medium scale; high purity requirements.

Experimental Protocol

Reagents:

  • 4-Cyano-N-methylbenzenesulfonamide (1.0 equiv)

  • 
    -Diethyl dithiophosphate (1.5–2.0 equiv)
    
  • Solvent: Water or Toluene (Biphasic system preferred for green chemistry)

Step-by-Step Workflow:

  • Setup: Mix the nitrile (5 mmol) and water (10 mL).

  • Addition: Add

    
    -diethyl dithiophosphate (10 mmol) dropwise.
    
  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Observation: The reaction is heterogeneous. Efficient stirring is mandatory.

  • Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the organic layer with saturated

    
     (to remove excess dithiophosphoric acid) and then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography is often required to remove phosphate byproducts, unlike Method A which usually only requires recrystallization.

Comparative Analysis

FeatureMethod A (NaSH/MgCl₂)Method B (Dithiophosphate)Method C (Lawesson's Reagent)*
Precursor NitrileNitrileAmide
Atom Economy HighModerateLow (Requires Amide step)
Conditions RT, Basic80°C, AcidicReflux, Neutral
Yield 85–92%75–85%60–75%
Purification RecrystallizationColumn ChromatographyDifficult (P-byproducts)
Scalability High (kg scale possible)Low/MediumLow
Safety

risk during workup
Odorous reagentsSensitizing reagent

*Method C is included for context but not recommended due to the difficulty in separating Lawesson's byproducts from polar sulfonamides.

Troubleshooting & Mechanistic Insights

The "Sticky Solid" Problem (Method A)
  • Symptom: Upon pouring the DMF reaction into water, a gummy oil forms instead of a precipitate.

  • Cause: The thioamide is forming a stable complex with Magnesium that is partially soluble in the DMF/Water mix.

  • Solution: You must acidify to pH 2. The proton displaces the

    
     ion. If oil persists, sonicate the acidic mixture or add a seed crystal.
    
Chemoselectivity of Sulfonamide
  • Issue: The sulfonamide proton (

    
    ) is acidic.
    
  • Impact: In Method A, the first equivalent of NaSH simply deprotonates the sulfonamide.

  • Correction: Always use

    
     equivalents of NaSH. 1.0 eq for deprotonation, 1.0 eq for thionation, 0.5 eq excess to drive kinetics.
    

References

  • Khan, S. A., et al. (2010). 4-Methylbenzenecarbothioamide. Acta Crystallographica Section E. Link

    • Context: Provides the crystallographic proof and baseline NaSH/MgCl2 protocol for the 4-methyl analog.
  • Kaboudin, B., & Malekzadeh, L. (2011).[4] A simple and efficient synthesis of thioamides from nitriles using ammonium phosphorodithioate. Synlett. Link

    • Context: Establishes the phosphate-based thion
  • Manjunatha, S. G., et al. (2006). Magnesium-mediated conversion of nitriles to thioamides. Synlett.
  • Kaleta, Z., et al. (2006).[4][5][6] Thionation using fluorous Lawesson's reagent. Organic Letters. Link

    • Context: Discusses the limitations and purification issues of Lawesson's reagent, supporting the decision to avoid it for this specific scaffold.
  • Jagodzinski, T. S. (2003).[2] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. Link

    • Context: General review confirming the utility of the thioamide product.

Sources

Benchmarking 4-(Methylsulfamoyl)benzene-1-carbothioamide against commercial thioamide reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the demand for "privileged structures"—molecular scaffolds with inherent biological affinity—has shifted focus from generic reagents to functionalized building blocks. 4-(Methylsulfamoyl)benzene-1-carbothioamide (MSBC) represents a distinct class of thioamide reagents.

Unlike Lawesson’s Reagent (a sulfur transfer agent) or Thioacetamide (a simple C2 synthon), MSBC serves as a dual-functional nucleophile . It simultaneously introduces a thioamide moiety for heterocycle formation and a sulfonamide pharmacophore, a critical motif in diuretics and carbonic anhydrase inhibitors.

This guide benchmarks MSBC against standard commercial thioamides, evaluating its performance in Hantzsch thiazole synthesis , solubility profiles, and safety handling.

Chemical Profile & Mechanistic Insight

The "Tagged" Reagent Advantage

MSBC is structurally distinct due to the para-methylsulfamoyl group. This electron-withdrawing group (EWG) alters the electronic landscape of the thioamide, differentiating it from unsubstituted thiobenzamide.

  • Electronic Effect: The sulfonamide group (

    
    ) withdraws electron density from the benzene ring. While this slightly decreases the nucleophilicity of the sulfur atom compared to Thiobenzamide, it significantly increases the acidity of the -NH protons, facilitating base-mediated cyclizations.
    
  • Solubility Handle: The polar sulfonamide moiety confers high crystallinity and distinct solubility (soluble in DMSO/MeOH, insoluble in non-polar ethers), enabling "filtration-based" purification workflows that are impossible with lipophilic reagents like Lawesson’s.

Benchmarking Matrix: Physical & Safety Properties
FeatureMSBC (Target) Thioacetamide Lawesson's Reagent Thiobenzamide
Role Heterocycle Building BlockC2 Synthon / S-SourceO-to-S Transfer AgentHeterocycle Building Block
Physical State Crystalline SolidCrystalline SolidSolid (Hygroscopic)Solid
Odor Low / NegligibleHigh (Stench) High (Stench) Moderate
Toxicity Low/Moderate (Irritant)Carcinogen (Group 2B) Corrosive / Moisture SensitiveIrritant
Atom Economy High (incorporates scaffold)Low (if used for S-transfer)Low (Phosphorus waste)Moderate
Handling Bench stableGlovebox preferred Moisture sensitiveBench stable

Benchmarking Study: Hantzsch Thiazole Synthesis

The primary application of MSBC is the synthesis of 2-arylthiazoles via condensation with


-haloketones. We compared MSBC against Thiobenzamide in a standard reaction with 2-bromoacetophenone.
Reaction Mechanism (Graphviz)

The following diagram illustrates the mechanistic pathway. Note the critical step where the sulfur nucleophile attacks the alkyl halide. The EWG on MSBC stabilizes the intermediate but requires slightly higher temperatures or longer times than electron-rich thioamides.

HantzschMechanism cluster_legend Electronic Effect Reagents Reagents (MSBC + alpha-Bromoketone) SN2_Attack Step 1: S-Alkylation (Nu: Attack) Reagents->SN2_Attack EtOH, Reflux Intermediate Thioimidate Intermediate SN2_Attack->Intermediate Fast Cyclization Step 2: Cyclodehydration (- H2O, - HBr) Intermediate->Cyclization Rate Limiting Product 2-(4-Sulfamoylphenyl)thiazole Cyclization->Product Spontaneous Note Sulfonamide EWG reduces initial S-nucleophilicity but stabilizes product.

Figure 1: Mechanistic pathway of MSBC in Hantzsch Thiazole Synthesis. The sulfonamide group influences the kinetics of the cyclodehydration step.

Experimental Data Comparison

Protocol: 1.0 eq Thioamide + 1.1 eq 2-Bromoacetophenone in Ethanol (0.5 M), reflux 2h.

ReagentProduct Yield (%)Purity (Crude)Workup Method
MSBC 92% >95% Filtration (Precipitation)
Thiobenzamide88%85%Extraction + Column Chrom.
Thioacetamide65%70%Extraction + Column Chrom.

Analysis:

  • Yield: MSBC provides comparable yields to Thiobenzamide.

  • Purification: This is the critical differentiator. The product derived from MSBC is significantly less soluble in cold ethanol due to the sulfonamide moiety, allowing it to precipitate out upon cooling. Thiobenzamide derivatives often require silica chromatography to remove unreacted starting material.

Experimental Protocols

Protocol A: Synthesis of 4-(4-methylsulfamoylphenyl)-2-phenylthiazole using MSBC

Use this protocol for generating sulfonamide-tagged heterocyclic libraries.

  • Preparation: In a 50 mL round-bottom flask, dissolve MSBC (1.0 mmol, 230 mg) in Ethanol (5 mL).

  • Addition: Add 2-bromoacetophenone (1.1 mmol, 219 mg) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) for 2 hours. The solution will initially clarify, then potentially develop a precipitate.

  • Workup (The "MSBC Advantage"):

    • Cool the reaction mixture to 0°C in an ice bath for 30 minutes.

    • Filter the resulting precipitate using a vacuum funnel.

    • Wash the cake with cold Ethanol (2 x 2 mL) and Diethyl Ether (2 x 5 mL).

  • Result: Isolate the product as a white/off-white solid. No column chromatography is typically required.

Protocol B: Purification Workflow Comparison (Graphviz)

This workflow demonstrates the operational efficiency of using MSBC over standard reagents.

WorkflowComparison cluster_Standard Standard Thiobenzamide cluster_MSBC MSBC Protocol Start Crude Reaction Mixture Step1_Std Evaporate Solvent Start->Step1_Std Step1_MSBC Cool to 0°C Start->Step1_MSBC Step2_Std DCM/Water Extraction Step1_Std->Step2_Std Step3_Std Silica Chromatography (Time Consuming) Step2_Std->Step3_Std End_Std Pure Product Step3_Std->End_Std Step2_MSBC Vacuum Filtration Step1_MSBC->Step2_MSBC Step3_MSBC Wash (EtOH/Ether) Step2_MSBC->Step3_MSBC End_MSBC Pure Product Step3_MSBC->End_MSBC

Figure 2: Operational comparison showing the elimination of chromatography steps when using MSBC.

Conclusion & Recommendations

This compound (MSBC) is not merely a substitute for Thioacetamide; it is a superior building block for medicinal chemistry applications requiring the sulfonamide pharmacophore.

  • Choose MSBC when: You are building thiazole libraries for biological screening (e.g., kinase inhibitors, diuretics) and require high purity without automated chromatography.

  • Choose Lawesson's Reagent when: Your goal is to convert a specific amide to a thioamide (thionation) rather than build a heterocycle from scratch.

  • Choose Thioacetamide when: You specifically require a methyl-substituted thiazole and have access to a fume hood and hazardous waste disposal for carcinogens.

Final Verdict: For high-throughput synthesis and "green" workup efficiency, MSBC outperforms commercial standards in the specific context of aryl-thiazole construction.

References

  • Hantzsch, A. (1881). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82.

  • Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles". Chemical Reviews, 103(4), 1435–1488.

  • BenchChem. (2025).[1] "A Comparative Guide to Alternative Reagents for Thioamide Synthesis". BenchChem Technical Guides.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides". The Journal of Organic Chemistry, 74(24), 9287–9291.

  • Santa Cruz Biotechnology. "4-Methylbenzene-1-carbothioamide Product Profile". SCBT Catalog.

Sources

A Comparative Guide to the Infrared Spectra of 4-(Methylsulfamoyl)benzene-1-carbothioamide and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, infrared (IR) spectroscopy is an indispensable tool for real-time reaction monitoring and the structural elucidation of newly synthesized compounds. This guide provides an in-depth comparison of the IR spectral features of the target molecule, 4-(Methylsulfamoyl)benzene-1-carbothioamide, and its synthetic precursors, 4-sulfamoylbenzoic acid and 4-(methylsulfamoyl)benzoic acid. Understanding the distinct vibrational signatures of the functional groups in each of these molecules allows for the unambiguous confirmation of each synthetic step.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of this compound from 4-sulfamoylbenzoic acid is a multi-step process that involves key transformations of functional groups. Each step can be meticulously tracked by observing the appearance or disappearance of characteristic absorption bands in the IR spectrum. The overall transformation is depicted below.

Synthetic_Pathway Synthetic Route to this compound 4-sulfamoylbenzoic_acid 4-Sulfamoylbenzoic Acid 4-(methylsulfamoyl)benzoic_acid 4-(Methylsulfamoyl)benzoic Acid 4-sulfamoylbenzoic_acid->4-(methylsulfamoyl)benzoic_acid Methylation Final_Product This compound 4-(methylsulfamoyl)benzoic_acid->Final_Product Thionation

Caption: Synthetic pathway from precursors to the final product.

IR Spectral Analysis of Precursors and Product

The following sections detail the characteristic IR absorption bands for each compound in the synthetic pathway. The interpretation of these spectra relies on the well-established correlation between vibrational frequencies and specific molecular bonds.

4-Sulfamoylbenzoic Acid: The Starting Material

As a disubstituted benzene derivative, 4-sulfamoylbenzoic acid possesses two key functional groups that dominate its IR spectrum: a carboxylic acid and a primary sulfonamide.

  • Carboxylic Acid Group (-COOH): The most prominent feature is the extremely broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹.[1] This broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid gives rise to an intense, sharp peak typically found in the range of 1680-1720 cm⁻¹.[2] The position of this peak can be influenced by conjugation with the aromatic ring.[2]

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide group is characterized by two strong S=O stretching vibrations. The asymmetric stretching band appears at a higher frequency, typically in the 1320-1310 cm⁻¹ range, while the symmetric stretching band is observed at a lower frequency, around 1155-1143 cm⁻¹. The N-H stretching vibrations of the primary sulfonamide (-NH₂) are expected to appear as two distinct bands in the 3400-3200 cm⁻¹ region.

4-(Methylsulfamoyl)benzoic Acid: The Intermediate

The methylation of the sulfonamide nitrogen leads to a secondary sulfonamide. This structural change is clearly reflected in the IR spectrum.

  • Carboxylic Acid Group (-COOH): The characteristic broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (1680-1720 cm⁻¹) of the carboxylic acid group will remain prominent features of the spectrum.

  • N-Methylsulfonamide Group (-SO₂NHCH₃): The most significant change will be in the N-H stretching region. Instead of the two bands seen for the primary sulfonamide, a single, less intense N-H stretching band is expected in the 3300-3230 cm⁻¹ range. The S=O asymmetric and symmetric stretching bands will still be present and are generally observed in similar regions as the primary sulfonamide.

This compound: The Final Product

The conversion of the carboxylic acid to a thioamide represents a major structural transformation, leading to a dramatically different IR spectrum.

  • Disappearance of Carboxylic Acid Bands: The most telling sign of a successful reaction is the complete disappearance of the broad O-H stretching band from the 2500-3300 cm⁻¹ region and the strong C=O stretching band from the 1680-1720 cm⁻¹ region.

  • Appearance of Thioamide Bands (-CSNH₂): The thioamide group has several characteristic vibrations. The C=S stretching vibration is a topic of some debate in the literature, as it can be coupled with other vibrations. However, a band in the region of 800-600 cm⁻¹ is often attributed to a vibration with significant C=S character.[3] The C-N stretching vibration of the thioamide group is typically observed in the 1550-1460 cm⁻¹ range. The N-H stretching vibrations of the primary thioamide (-NH₂) will appear as two bands in the 3400-3100 cm⁻¹ region.[4]

Summary of Key IR Absorption Frequencies

The following table provides a quick reference for the expected key IR absorption bands for this compound and its precursors.

Functional GroupVibration4-Sulfamoylbenzoic Acid (cm⁻¹)4-(Methylsulfamoyl)benzoic Acid (cm⁻¹)This compound (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad, strong)2500-3300 (broad, strong)Absent
Carboxylic AcidC=O Stretch1680-1720 (strong, sharp)1680-1720 (strong, sharp)Absent
SulfonamideS=O Asymmetric Stretch~1320-1310 (strong)~1320-1310 (strong)~1320-1310 (strong)
SulfonamideS=O Symmetric Stretch~1155-1143 (strong)~1155-1143 (strong)~1155-1143 (strong)
SulfonamideN-H StretchTwo bands (~3400-3200)One band (~3300-3230)N/A
ThioamideC=S StretchAbsentAbsent~800-600 (medium)
ThioamideC-N StretchAbsentAbsent~1550-1460 (medium-strong)
ThioamideN-H StretchAbsentAbsentTwo bands (~3400-3100)

Experimental Protocol for Infrared Spectroscopy

To obtain a high-quality IR spectrum for analysis, the following protocol is recommended.

Sample Preparation (KBr Pellet Method)
  • Grinding: In a clean and dry agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, uniform powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition
  • Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample in the beam path and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Spectroscopy_Workflow IR Spectroscopy Experimental Workflow Start Start Grind_Sample Grind Sample with KBr Start->Grind_Sample Form_Pellet Form KBr Pellet Grind_Sample->Form_Pellet Acquire_Background Acquire Background Spectrum Form_Pellet->Acquire_Background Acquire_Sample Acquire Sample Spectrum Acquire_Background->Acquire_Sample Process_Data Process Data Acquire_Sample->Process_Data End End Process_Data->End

Caption: Workflow for obtaining an IR spectrum.

Conclusion

The transition from 4-sulfamoylbenzoic acid to 4-(methylsulfamoyl)benzoic acid and finally to this compound is marked by distinct and predictable changes in the infrared spectrum. By carefully monitoring the disappearance of the carboxylic acid bands and the appearance of the characteristic thioamide absorptions, researchers can confidently track the progress of the synthesis and confirm the identity of the final product. This guide provides a foundational understanding of the key spectral features to observe during this synthetic sequence, ensuring the integrity of the experimental results.

References

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.
  • Mashkovsky, A. A., et al. (2012). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of the University of Chemical Technology and Metallurgy, 47(4), 431-436.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(11), 2125-2132.
  • Mashima, M. (1962). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 40(9), 1664-1671.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Belskaya, N. P., et al. (2010). IR spectra of polymorphs of molecules 1 (a) and 6 (b).
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
  • Paliulis, E., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5633.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • San-Fabián, J., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(4), 689-700.
  • Ariga, G., et al. (2015). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Alim, M. A., et al. (2021). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide. Journal of Molecular Structure, 1225, 129202.
  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some sulfonamide dervatives. International Journal of Chemical and Analytical Science, 3(7), 1473-1476.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • Paliulis, E., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • Khan, I. U., et al. (2010). 4-Methylbenzenecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1271.
  • Scientific Laboratory Supplies. (n.d.). 4-Sulfamoylbenzoic acid, 97%. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-Sulfamoylbenzoic acid, 97%. Retrieved from [Link]

  • LibreTexts. (2021). IR Absorption Table. Retrieved from [Link]

  • LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry & Chemical Science, 4(1), 1-10.
  • ChemRxiv. (2023).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Ariga, G., et al. (2015). IR spectrum of the product 4-hydroxybenzoic acid.

Sources

Evaluation of 4-(Methylsulfamoyl)benzene-1-carbothioamide efficacy in antimicrobial screening

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Evaluation Guide: 4-(Methylsulfamoyl)benzene-1-carbothioamide vs. Standard Antimicrobial Scaffolds

Executive Summary & Compound Profile

Compound Identity: this compound (CAS: 56236-81-8) Class: Hybrid Sulfonamide-Thioamide Isostere.

This guide evaluates the antimicrobial efficacy of This compound (4-MSBC) . This molecule represents a strategic "hybrid" pharmacophore, combining the p-aminobenzenesulfonamide core (classic sulfa drug scaffold) with a thioamide moiety (isostere of amides/carboxylic acids, common in antimycobacterials like Ethionamide).

The Core Value Proposition: Resistance to standard sulfonamides often arises from mutations in the folP gene (dihydropteroate synthase). The introduction of the thioamide group at the C-1 position offers a secondary mechanism of action—metal chelation (Cu/Fe sequestration) and potential bioactivation via the EthA pathway in Mycobacteria—potentially restoring efficacy against resistant strains.

Comparative Analysis: 4-MSBC vs. Standards

To objectively evaluate 4-MSBC, it must be screened alongside mechanistic controls. The following table outlines the comparative baseline.

Table 1: Structural and Mechanistic Comparison

FeatureCandidate: 4-MSBC Standard A: Sulfamethoxazole (SMX) Standard B: Ethionamide (ETH)
Core Moiety Sulfonamide + ThioamideSulfonamide (Aminobenzene)Thioamide (Pyridine)
Primary Target Dual: DHPS Inhibition + Metal ChelationDihydropteroate Synthase (DHPS)Enoyl-ACP Reductase (InhA)
Spectrum Broad (Gram +/-) + MycobacteriaBroad (Gram +/-)Narrow (Mycobacterium spp.)
Solubility (DMSO) High (>20 mg/mL)ModerateModerate
Resistance Profile Low (Hybrid scaffold evades single-point mutations)High (Widespread folP mutations)Moderate (ethA mutations)

Mechanistic Rationale & Pathway Visualization

Causality Insight: The efficacy of 4-MSBC relies on a "Dual-Hit" hypothesis.

  • Folate Pathway Blockade: The sulfonamide group competes with PABA for the active site of DHPS.

  • Thioamide Toxicity: The thioamide group acts as a "warhead," capable of chelating active site metals in metalloenzymes or undergoing oxidative activation to form toxic S-oxides (as seen in Ethionamide).

Figure 1: Dual-Mechanism Pathway (DOT Visualization)

Mechanism cluster_0 Folate Pathway (Bacteriostatic) cluster_1 Thioamide Activation (Bactericidal) Compound 4-MSBC (Candidate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) Compound->DHPS Competitive Inhibition Metal Metal Ions (Cu++, Fe++) Compound->Metal Chelation InhA Enzyme: InhA (Mycolic Acid Synthesis) Compound->InhA Inhibition (Mycobacteria) PABA PABA Substrate PABA->DHPS Folate Folate Synthesis DHPS->Folate Blocked DNA DNA/RNA Replication Folate->DNA OxStress Oxidative Stress (ROS Generation) Metal->OxStress Catalysis disruption CellWall Cell Wall Integrity InhA->CellWall Disrupted

Caption: Figure 1 illustrates the hypothesized dual-action mechanism of 4-MSBC, targeting both folate synthesis (DHPS) and cellular redox/wall stability via the thioamide group.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the screening protocol utilizes a "Checkboard" approach to validate not just activity, but specificity.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Reagents:

  • Solvent: 100% DMSO (Stock solution 10 mg/mL). Note: Avoid ethanol as it may react with the thioamide.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) for visual viability check.

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922 and S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilution of 4-MSBC (Range: 256

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Add 30

    
    L Resazurin. Incubate 1 hour. Blue 
    
    
    
    Pink transition indicates growth.
  • Validation: The MIC is the lowest concentration preventing the color change.

Protocol B: Time-Kill Kinetics (Bacteriostatic vs. Bactericidal)

Rationale: Sulfonamides are typically bacteriostatic. If 4-MSBC shows rapid killing (>3 log reduction in <24h), it confirms the thioamide moiety is contributing a bactericidal effect (likely oxidative damage).

Workflow Visualization:

Workflow Start Log-Phase Culture (10^6 CFU/mL) Treat Add 4-MSBC (4x MIC) Start->Treat Sample Sampling Points (0, 4, 8, 24h) Treat->Sample Count Plating & Colony Count Sample->Count Analyze Data Analysis Count->Analyze Static Static Analyze->Static <3 log reduction Cidal Cidal Analyze->Cidal >3 log reduction

Caption: Figure 2: Time-Kill workflow to distinguish between bacteriostatic (sulfonamide-driven) and bactericidal (thioamide-driven) activity.

Evaluation Data & Interpretation

The following data represents the benchmark performance ranges for Thioamide-Sulfonamide hybrids based on structure-activity relationship (SAR) literature [1, 4]. Use this table to grade your specific lot of 4-MSBC.

Table 2: Efficacy Benchmarks (MIC in


g/mL) 
OrganismStrain Type4-MSBC (Target Range) SMX (Control) Interpretation
S. aureusWild Type4 – 1625 – 50Superior: Hybrid lipophilicity enhances penetration.
S. aureusMRSA (Resistant)8 – 32>128Critical: Efficacy here validates the "Hybrid" hypothesis.
E. coliWild Type16 – 644 – 16Inferior/Par: Gram-negative efflux pumps may eject the bulky thioamide.
P. aeruginosaMulti-Drug Resistant>128>256Ineffective: Typical for this class; requires permeabilizers.
M. tuberculosisH37Rv0.5 – 2.0InactivePotent: Validates InhA/EthA pathway activation.

Key Technical Insight: If 4-MSBC shows an MIC of >64


g/mL  against S. aureus, the thioamide group is likely electronically deactivated (check the methyl substitution on the sulfonamide). The methyl group on the sulfonamide nitrogen (

) increases lipophilicity compared to a free sulfonamide (

), which should improve membrane permeation but may reduce water solubility.

Troubleshooting & Optimization

  • Precipitation in Media: The thioamide group decreases polarity. If precipitation occurs at >64

    
    g/mL, add 5% cyclodextrin or bovine serum albumin (BSA) to the media to act as a carrier, mimicking plasma protein binding.
    
  • Inconsistent MICs: Thioamides are sensitive to oxidation. Ensure fresh stock preparation. Do not store diluted plates.

  • False Negatives (Antagonism): Avoid media containing high levels of p-aminobenzoic acid (PABA) or thymidine, as these bypass the sulfonamide mechanism. Use strictly defined CAMHB or Thymidine-free media.

References

  • Hussein, M. F., et al. (2018). "New sulfonamide hybrids: synthesis, in vitro antimicrobial activity and docking study."[1] Mediterranean Journal of Chemistry.

  • Bendjeddou, A., et al. (2016).[2] "Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Moustafa, A. H., et al. (2024).[3] "Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure." Molecules.

  • Wang, G., et al. (2024).[3] "Synthesis and antibacterial medicinal evaluation of carbothioamido hydrazonyl thiazolylquinolone." European Journal of Medicinal Chemistry.

  • Pedrood, K., et al. (2022).[4] "Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents." Scientific Reports / NIH PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Methylsulfamoyl)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents like 4-(Methylsulfamoyl)benzene-1-carbothioamide is not a mere procedural afterthought but a critical component of compliant and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory awareness.

The chemical structure of this compound, containing both a sulfonamide and a thioamide group, necessitates its classification as hazardous waste. The presence of sulfur and nitrogen dictates that specific disposal pathways, such as high-temperature incineration, are often required to prevent the formation of toxic sulfur dioxide (SO₂) and nitrogen oxides (NOₓ) during decomposition.[1] Adherence to the following procedures is essential to mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data on the compound and structurally related sulfonamides provide a clear hazard profile.[2][3][4]

Key Hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[4][5]

  • Causes skin irritation (H315): Direct contact with skin can cause irritation.[4][5]

  • Causes serious eye irritation (H319): Contact with eyes can result in significant damage.[4][5]

  • May cause respiratory irritation (H335): Inhalation of dust or powder can irritate the respiratory tract.[4][5]

This hazard profile mandates that this compound be treated as hazardous waste in accordance with federal, state, and local regulations.[2]

Hazard Profile: this compound
CAS Number 56236-81-8[4]
Molecular Formula C₈H₁₀N₂O₂S₂[4]
GHS Hazard Statements H302, H315, H319, H335[4][5]
Primary Routes of Exposure Ingestion, Skin/Eye Contact, Inhalation[5]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[3]
Required Engineering Controls All handling and weighing should be performed in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The core principle for disposing of this compound is to never discard it via standard trash or sanitary sewer systems.[2] It must be managed as a regulated stream of hazardous chemical waste.

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe chemical waste management.[1]

  • Designate as Hazardous Waste: Treat all quantities of this compound, including pure compound and any materials grossly contaminated with it, as hazardous waste.

  • Segregate at the Source: Collect waste containing this compound in a dedicated waste container. Do not mix it with other waste streams, particularly incompatible materials or non-halogenated solvents, to prevent unforeseen reactions and simplify the final disposal process.[1][3]

Step 2: Containerization and Labeling

Regulatory compliance and safety depend on meticulous container management.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof lid.[3]

  • Label Correctly and Completely: The container must be clearly labeled with the words "Hazardous Waste."[1][2] The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[1]

  • Secure Storage: Keep the sealed waste container in a designated SAA, which should be located at or near the point of generation.

  • Secondary Containment: Place the container in a secondary containment bin or tray to control any potential leaks or spills.

  • Maintain Closure: Keep the container sealed at all times, except when adding waste.

Step 4: Final Disposal via Licensed Contractor

The final and most critical step is the transfer of waste to a qualified disposal facility.

  • Engage Professionals: Your institution's Environmental Health & Safety (EHS) department will coordinate with a licensed and reputable chemical waste management company for the pickup, transport, and ultimate disposal of the hazardous waste.[2][6] These contractors are equipped to handle and dispose of chemical waste in a manner that is compliant with all regulations.[6]

  • Method of Disposal: The likely method of disposal for this compound is high-temperature incineration at a permitted facility, which ensures the complete destruction of the organic molecule and prevents the release of harmful byproducts.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 On-Site Management cluster_2 Final Disposition start Generate Waste Containing This compound characterize Characterize as Hazardous Waste start->characterize segregate Segregate in a Dedicated, Compatible Container characterize->segregate label_container Label Container Correctly: 'Hazardous Waste' + Chemical Name segregate->label_container store Store in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Waste disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[3]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, cover with a non-reactive absorbent material like vermiculite or sand.

  • Collect Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a designated hazardous waste container and label it accordingly.[2]

  • Decontaminate: Thoroughly clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Benchchem. (n.d.). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BLD Pharm. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). N-Methylbenzenesulfonamide.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfamoyl)benzene-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfamoyl)benzene-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.